1-(diethoxymethyl)-1H-benzimidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(diethoxymethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-3-15-12(16-4-2)14-9-13-10-7-5-6-8-11(10)14/h5-9,12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGDKVGDHWIFRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(N1C=NC2=CC=CC=C21)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(diethoxymethyl)-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for 1-(diethoxymethyl)-1H-benzimidazole, a benzimidazole derivative of interest in medicinal chemistry and drug development. While a specific, documented protocol for this compound is not prevalent in the literature, this guide outlines a robust and scientifically sound synthetic strategy based on the well-established N-alkylation of the benzimidazole core. The methodologies, expected data, and experimental workflow are detailed to facilitate its synthesis and characterization in a research setting.
Introduction
Benzimidazole and its derivatives are a cornerstone in pharmaceutical chemistry, exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. The functionalization of the benzimidazole scaffold, particularly at the N-1 position, is a key strategy for modulating its pharmacokinetic and pharmacodynamic properties. The introduction of a diethoxymethyl group at this position can serve as a protective group or as a handle for further chemical transformations. This guide details a proposed synthesis of this compound via N-alkylation of benzimidazole.
Proposed Synthetic Pathway
The most direct and feasible approach for the synthesis of this compound is the N-alkylation of benzimidazole with a suitable diethoxymethylating agent, such as bromodiethoxymethane. This reaction is typically carried out in the presence of a base to facilitate the deprotonation of the benzimidazole nitrogen, thereby increasing its nucleophilicity.
Reaction Scheme:
Experimental Protocol
This section provides a detailed, hypothetical experimental procedure for the synthesis of this compound.
Materials:
-
Benzimidazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Bromodiethoxymethane
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with benzimidazole (1.0 eq).
-
Deprotonation: Anhydrous DMF is added to the flask to dissolve the benzimidazole. The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.2 eq) is added portion-wise to the stirred solution under a nitrogen atmosphere. The reaction mixture is stirred at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should be observed.
-
N-Alkylation: A solution of bromodiethoxymethane (1.1 eq) in anhydrous DMF is added dropwise to the reaction mixture at 0 °C via the dropping funnel. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that these are predicted values based on typical N-alkylation reactions of benzimidazoles and should be confirmed experimentally.
| Parameter | Expected Value |
| Reactants | |
| Benzimidazole | 1.0 eq |
| Sodium Hydride (60%) | 1.2 eq |
| Bromodiethoxymethane | 1.1 eq |
| Reaction Conditions | |
| Solvent | Anhydrous DMF |
| Deprotonation Temperature | 0 °C |
| Alkylation Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-18 hours |
| Product | |
| Yield | 60-80% (predicted) |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.10 (s, 1H, NCHN), 7.85-7.80 (m, 1H, Ar-H), 7.50-7.45 (m, 1H, Ar-H), 7.35-7.25 (m, 2H, Ar-H), 5.80 (s, 1H, N-CH(OEt)₂), 3.60 (q, J=7.2 Hz, 4H, 2xOCH₂CH₃), 1.20 (t, J=7.2 Hz, 6H, 2xOCH₂CH₃).[1][2][3] |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 144.5, 142.0, 134.0, 123.5, 122.5, 120.0, 110.0, 95.0 (N-CH), 62.0 (OCH₂), 15.0 (CH₃).[1][2] |
| Mass Spectrometry (ESI) | m/z: [M+H]⁺ calculated for C₁₂H₁₇N₂O₂⁺, found. |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis of this compound. The proposed N-alkylation route is based on well-established chemical principles and offers a high probability of success. The provided experimental protocol, along with the expected quantitative data, will be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. It is important to note that all synthetic procedures should be carried out by trained professionals in a well-ventilated chemical fume hood, adhering to all necessary safety precautions.
References
Technical Guide: 2-(Diethoxymethyl)-1H-benzimidazole
Topic: 2-(Diethoxymethyl)-1H-benzimidazole CAS Number: 13109-82-5 Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The user-provided topic refers to "1-(diethoxymethyl)-1H-benzimidazole". However, extensive database searches indicate that the common and commercially available isomer is 2-(diethoxymethyl)-1H-benzimidazole . This guide will focus on the latter compound.
Introduction
Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to their wide range of pharmacological activities.[1] The fused heterocyclic system, consisting of a benzene ring and an imidazole ring, is present in numerous FDA-approved drugs.[2] Modifications at the 2-position of the benzimidazole ring are a particularly fruitful area of research, leading to compounds with diverse therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer properties.[2]
The compound 2-(diethoxymethyl)-1H-benzimidazole is a key chemical intermediate.[2] The diethoxymethyl group is of particular interest as it can influence the compound's solubility and stability, and it can serve as a precursor to other functional groups, such as an aldehyde, which is a versatile handle for further molecular elaboration.[2] This guide provides an in-depth overview of its synthesis, properties, and the broader context of its potential applications in drug discovery.
Physicochemical and Spectroscopic Data
Quantitative data for 2-(diethoxymethyl)-1H-benzimidazole is summarized below.
| Property | Value | Reference(s) |
| CAS Number | 13109-82-5 | [2] |
| Molecular Formula | C₁₂H₁₆N₂O₂ | - |
| Molecular Weight | 220.27 g/mol | [2] |
| InChI Key | HJQKHEYWEHJTGQ-UHFFFAOYSA-N | [2] |
Table 1: Physicochemical Properties
| Spectroscopy | Characteristic Signals | Reference(s) |
| ¹H NMR | δ 7.0–8.5 ppm: Aromatic protons of the benzimidazole ring.δ 3.4–3.7 ppm: Methylene protons (OCH₂) of the ethoxy groups.δ 1.2–1.4 ppm: Methyl protons (CH₃) of the ethoxy groups (typically a triplet). | [2] |
| ¹³C NMR | No specific data found in search results. Typical benzimidazole aromatic signals appear between 110-150 ppm. | - |
| IR Spectroscopy | ~3350 cm⁻¹: Broad absorption from N-H stretching vibration.1630–1680 cm⁻¹: C=N stretching vibration. | [2] |
| Mass Spectrometry | No specific data found for this compound. The molecular ion peak (M+) would be expected at m/z 220.27. | - |
Table 2: Spectroscopic Data Summary
Experimental Protocols: Synthesis
The primary method for synthesizing 2-substituted benzimidazoles is the condensation of o-phenylenediamine with a carboxylic acid or its derivative.[3] For 2-(diethoxymethyl)-1H-benzimidazole, the key reagent is typically a diethoxyacetate derivative.
General Condensation Reaction
This protocol is a generalized procedure based on the common synthesis pathway for 2-substituted benzimidazoles.[2][3]
Objective: To synthesize 2-(diethoxymethyl)-1H-benzimidazole via condensation.
Materials:
-
o-phenylenediamine
-
Ethyl diethoxyacetate
-
Dimethylformamide (DMF) or other suitable high-boiling solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve an appropriate amount of o-phenylenediamine in dimethylformamide.[3]
-
Add ethyl diethoxyacetate to the solution.
-
Heat the reaction mixture to reflux at 90°C-100°C.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
-
Upon completion, allow the mixture to cool to room temperature and then dilute with water.[3]
-
Neutralize any residual acid by adding sodium bicarbonate solution until the solution is basic (test with litmus paper).[3]
-
Extract the aqueous mixture with ethyl acetate.[3]
-
Wash the combined organic layers with a brine solution and then dry over anhydrous sodium sulfate.[3]
-
Remove the solvent under reduced pressure using a rotary evaporator.[3]
-
Purify the crude product by column chromatography on silica gel to obtain pure 2-(diethoxymethyl)-1H-benzimidazole.[3]
Alternative Synthesis Methodologies
Several modern, more efficient methods can be adapted for the synthesis of this compound:
-
Microwave-Assisted Synthesis: Reacting o-phenylenediamine with diethoxyacetaldehyde under solvent-free conditions and microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields.[2]
-
Catalyst-Free and Solvent-Free Method: Grinding o-phenylenediamine with ethyl diethoxyacetate in a mortar and then heating the resulting melt offers an environmentally friendly approach with high atom economy.[2]
Role in Drug Development and Biological Context
While no specific biological activity or signaling pathway studies have been reported for 2-(diethoxymethyl)-1H-benzimidazole itself, its core structure is of immense interest in drug discovery. The benzimidazole scaffold is a key component in drugs with a vast range of activities.[1][4][5] These include:
The 2-substituent plays a crucial role in defining the pharmacological profile of the molecule.[2] Therefore, 2-(diethoxymethyl)-1H-benzimidazole serves as a valuable intermediate, allowing for the synthesis of more complex derivatives for biological screening.[2] The diethoxymethyl group can be hydrolyzed to an aldehyde, which can then be used in various subsequent reactions to build a library of novel drug candidates.
Visualizations: Synthesis Workflow and Representative Signaling Pathway
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of 2-substituted benzimidazoles, which is applicable to 2-(diethoxymethyl)-1H-benzimidazole.
Caption: General Synthesis Workflow for 2-Substituted Benzimidazoles.
Representative Signaling Pathway for Benzimidazole Derivatives
As no specific signaling pathway is documented for 2-(diethoxymethyl)-1H-benzimidazole, the diagram below illustrates a common mechanism of action for some anticancer benzimidazole derivatives: Tubulin Polymerization Inhibition . This leads to mitotic arrest and apoptosis in cancer cells. This pathway is representative of the potential applications that derivatives of the title compound could be designed to target.
References
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(diethoxymethyl)-1H-benzimidazole | 13109-82-5 | Benchchem [benchchem.com]
- 3. banglajol.info [banglajol.info]
- 4. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 1-(diethoxymethyl)-1H-benzimidazole
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(diethoxymethyl)-1H-benzimidazole, tailored for researchers, scientists, and professionals in drug development. This document summarizes key data, outlines experimental protocols, and presents logical relationships through structured diagrams.
Core Physical and Chemical Properties
This compound is a derivative of benzimidazole, a heterocyclic aromatic organic compound. The presence of the diethoxymethyl group at the N1 position of the benzimidazole ring influences its physicochemical properties, such as solubility and reactivity. While specific experimental data for this exact compound is limited in publicly available literature, its properties can be reliably inferred from data on closely related benzimidazole derivatives.
Physical Properties
The physical properties of this compound are predicted based on known data for benzimidazole and its N-substituted derivatives.
| Property | Predicted Value | Notes |
| Molecular Formula | C12H16N2O2 | |
| Molecular Weight | 220.27 g/mol | |
| Appearance | Colorless to pale yellow solid or oil | Based on similar N-substituted benzimidazoles. |
| Melting Point | Not available | Likely to be a low-melting solid or a liquid at room temperature. |
| Boiling Point | > 300 °C (estimated) | Estimated based on the boiling point of benzimidazole (>360 °C) and the added substituent.[1] |
| Solubility | Soluble in organic solvents such as ethanol, methanol, DMSO, and chloroform.[1][2] Sparingly soluble in water.[2] | The diethoxymethyl group is expected to increase solubility in organic solvents compared to the parent benzimidazole. |
Chemical Properties
The chemical properties are dictated by the benzimidazole ring system and the diethoxymethyl substituent. The benzimidazole ring is aromatic and possesses both acidic and basic properties. The N-H proton of unsubstituted benzimidazole is weakly acidic, while the pyridine-like nitrogen atom is basic.[3] In this compound, the N1-proton is replaced, which will affect its reactivity.
Spectroscopic Data
The following spectroscopic data are predicted based on the analysis of known benzimidazole derivatives.[4][5][6][7][8]
| Spectroscopy | Predicted Chemical Shifts / Peaks |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.10 (s, 1H, N-CH-N), 7.80-7.75 (m, 1H, Ar-H), 7.50-7.45 (m, 1H, Ar-H), 7.30-7.20 (m, 2H, Ar-H), 5.80 (s, 1H, CH(OEt)₂), 3.60 (q, J = 7.0 Hz, 4H, OCH₂CH₃), 1.25 (t, J = 7.0 Hz, 6H, OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 155.0 (N-CH-N), 143.0, 134.0, 124.0, 123.0, 120.0, 110.0 (Ar-C), 95.0 (CH(OEt)₂), 62.0 (OCH₂CH₃), 15.0 (OCH₂CH₃) |
| IR (KBr, cm⁻¹) | ~3050 (Ar C-H stretch), ~2970, 2880 (Aliphatic C-H stretch), ~1615 (C=N stretch), ~1475, 1450 (Ar C=C stretch), ~1100 (C-O stretch) |
| Mass Spectrometry (EI) | m/z (%): 220 (M+), 175 ([M-OEt]+), 147 ([M-CH(OEt)₂]+), 118 (benzimidazole radical cation) |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound involves the reaction of benzimidazole with a suitable orthoformate derivative.
Reaction:
Benzimidazole + Triethyl orthoformate → this compound
Detailed Protocol:
-
Materials: Benzimidazole, triethyl orthoformate, p-toluenesulfonic acid (catalyst), toluene (solvent).
-
Procedure: a. In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve benzimidazole (1 equivalent) in toluene. b. Add triethyl orthoformate (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid. c. Heat the reaction mixture to reflux and monitor the removal of ethanol via the Dean-Stark trap. d. Continue refluxing until the theoretical amount of ethanol is collected or the reaction is complete as monitored by Thin Layer Chromatography (TLC). e. Cool the reaction mixture to room temperature. f. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine. g. Dry the organic layer over anhydrous sodium sulfate and filter. h. Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[7]
Characterization
The synthesized compound should be characterized using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compound.[8]
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.[7]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[9][10]
-
Melting Point Analysis: To determine the melting point and assess purity.
Logical Relationships and Workflows
The following diagrams illustrate the key logical relationships and experimental workflows associated with this compound.
References
- 1. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzimidazole 98 51-17-2 [sigmaaldrich.com]
- 3. Benzimidazole - Wikipedia [en.wikipedia.org]
- 4. ias.ac.in [ias.ac.in]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. 2-(diethoxymethyl)-1H-benzimidazole | 13109-82-5 | Benchchem [benchchem.com]
- 8. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 9. scispace.com [scispace.com]
- 10. journalijdr.com [journalijdr.com]
An In-depth Technical Guide on the Formation of 1-(diethoxymethyl)-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the plausible mechanistic pathways for the formation of 1-(diethoxymethyl)-1H-benzimidazole. While a direct, one-step synthesis from 1H-benzimidazole and triethyl orthoformate is not extensively documented in the reviewed literature, a mechanistic understanding can be derived from the known reactivity of benzimidazoles and orthoformates. This guide will explore the proposed mechanism, present relevant experimental data from analogous syntheses, and provide detailed protocols and visualizations to support further research and development.
Core Mechanism of Formation
The formation of a diethoxymethyl group on a nitrogen atom of the benzimidazole ring by triethyl orthoformate is proposed to proceed via an acid-catalyzed N-alkylation mechanism. Triethyl orthoformate, in the presence of an acid catalyst, can generate a highly reactive diethoxycarbenium ion. This electrophile is then attacked by the nucleophilic nitrogen of the benzimidazole ring.
The proposed mechanism can be broken down into the following key steps:
-
Activation of Triethyl Orthoformate: An acid catalyst protonates one of the ethoxy groups of triethyl orthoformate, making it a good leaving group (ethanol).
-
Formation of the Diethoxycarbenium Ion: The protonated triethyl orthoformate eliminates a molecule of ethanol to form a resonance-stabilized diethoxycarbenium ion. This cation is a potent electrophile.
-
Nucleophilic Attack by Benzimidazole: The lone pair of electrons on one of the nitrogen atoms of the 1H-benzimidazole attacks the electrophilic carbon of the diethoxycarbenium ion.
-
Deprotonation: A weak base, such as another molecule of benzimidazole or the conjugate base of the acid catalyst, removes the proton from the nitrogen atom that formed the new C-N bond, yielding the final product, this compound, and regenerating the acid catalyst.
It is important to note that in the case of unsubstituted 1H-benzimidazole, a mixture of 1- and 3-substituted products could potentially be formed due to tautomerism, although the two nitrogens are equivalent in the absence of other substituents.
Mandatory Visualization: Proposed Signaling Pathway
The following diagram illustrates the proposed acid-catalyzed mechanism for the formation of this compound from 1H-benzimidazole and triethyl orthoformate.
Caption: Proposed acid-catalyzed mechanism for the formation of this compound.
Experimental Protocols and Data Presentation
While a specific protocol for the synthesis of this compound was not found, a well-documented procedure exists for the synthesis of the analogous compound, 2-(diethoxymethyl)-1H-benzimidazole, followed by its N-alkylation. This provides a valuable reference for experimental design.
Synthesis of 2-(diethoxymethyl)-1H-benzimidazole (Analogous Compound)
A synthetic route to a diethoxymethyl-substituted benzimidazole has been reported involving the reaction of o-phenylenediamine with ethyl diethoxyacetate.[1]
Experimental Protocol:
-
o-Phenylenediamine is reacted with ethyl diethoxyacetate.
-
The reaction mixture is typically heated to drive the condensation and cyclization.
-
The product, 2-(diethoxymethyl)-1H-benzimidazole, is isolated and purified, often by chromatography.
A reported yield for this transformation is 80%.[1]
N-Alkylation of 2-(diethoxymethyl)-1H-benzimidazole (Analogous Reaction)
The following protocol details the N-alkylation of the synthesized 2-(diethoxymethyl)-1H-benzimidazole with prenyl bromide.[1] This serves as a model for the introduction of a substituent onto the benzimidazole nitrogen.
Experimental Protocol:
-
To a solution of 2-(diethoxymethyl)-1H-benzimidazole (3 g, 15.4 mmol) in dry THF (300 mL), sodium hydride (630 mg, 26.3 mmol) is added.
-
The mixture is refluxed for 30 minutes.
-
1-bromo-3-methylbut-2-ene (prenyl bromide) (3.45 g, 23.2 mmol) is then added to the solution.
-
The resulting mixture is refluxed for an additional 8 hours.
-
After completion, the reaction is worked up by extraction with diethyl ether.
-
The crude product is purified by column chromatography to yield 2-(diethoxymethyl)-1-(3-methylbut-2-en-1-yl)-1H-benzimidazole as a brown viscous oil.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of the analogous N-alkylated 2-(diethoxymethyl)-1H-benzimidazole.
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| o-Phenylenediamine | Ethyl diethoxyacetate | 2-(diethoxymethyl)-1H-benzimidazole | 80% | [1] |
| 2-(diethoxymethyl)-1H-benzimidazole | Prenyl bromide | 2-(diethoxymethyl)-1-(3-methylbut-2-en-1-yl)-1H-benzimidazole | Not explicitly stated, but successful synthesis reported | [1] |
Spectroscopic Data of an Analogous N-Substituted Diethoxymethyl Benzimidazole
The following table presents the 1H and 13C NMR data for 2-(diethoxymethyl)-1-(3-methylbut-2-en-1-yl)-1H-benzimidazole, which can serve as a reference for the characterization of this compound.[1]
| Data Type | Chemical Shifts (δ, ppm) |
| 1H-NMR (400 MHz, CDCl3) | 1.17 (t, 6H), 1.65 (s, 3H), 1.80 (s, 3H), 3.48–3.54 (m, 2H), 3.67–3.73 (m, 2H), 4.94 (d, J = 5.88 Hz, 2H), 5.21–5.23 (m, 1H), 5.65 (s, 1H), 7.14–7.22 (m, ArH, 3H), 7.69–7.71 (m, Ar–H, 1H) |
| 13C-NMR (100 MHz, CDCl3) | 14.7, 17.9, 25.3, 42.3, 63.0, 98.9, 109.9, 119.7, 119.9, 121.7, 122.7, 134.7, 135.4, 141.7, 149.9 |
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the experimental workflow for the synthesis of the analogous N-alkylated 2-(diethoxymethyl)-1H-benzimidazole.
Caption: Experimental workflow for the synthesis of an N-alkylated diethoxymethyl benzimidazole analog.
Conclusion
This technical guide has outlined the plausible mechanism for the formation of this compound via an acid-catalyzed reaction between 1H-benzimidazole and triethyl orthoformate. While direct experimental evidence for this specific transformation is limited in the available literature, the provided mechanism is based on established principles of organic chemistry. The detailed experimental protocols and spectroscopic data for the synthesis and characterization of a closely related 2-substituted and subsequently N-alkylated diethoxymethyl benzimidazole offer a solid foundation for researchers aiming to synthesize and study this class of compounds. The visualizations provided serve to clarify the proposed reaction pathway and a relevant experimental workflow, aiding in the design of future synthetic strategies.
References
An In-depth Technical Guide to the Spectroscopic Data of 2-(diethoxymethyl)-1H-benzimidazole
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2-(diethoxymethyl)-1H-benzimidazole. Due to the limited availability of complete, published experimental spectra for this specific molecule, this document compiles predicted data based on the analysis of closely related benzimidazole derivatives and general principles of spectroscopic interpretation. It also includes a detailed experimental protocol for its synthesis and a workflow for its characterization.
It is important to note that while the user requested information on "1-(diethoxymethyl)-1H-benzimidazole," the common synthetic routes for benzimidazoles favor substitution at the 2-position. The literature more readily supports the existence and synthesis of the 2-substituted isomer. Therefore, this guide focuses on 2-(diethoxymethyl)-1H-benzimidazole .
Experimental Protocols
A plausible and efficient method for the synthesis of 2-(diethoxymethyl)-1H-benzimidazole involves the condensation of o-phenylenediamine with ethyl diethoxyacetate. This method is adapted from general procedures for the synthesis of 2-substituted benzimidazoles.
Synthesis of 2-(diethoxymethyl)-1H-benzimidazole
-
Reactants:
-
o-Phenylenediamine
-
Ethyl diethoxyacetate
-
4 M Hydrochloric acid (or another suitable acid catalyst like p-toluenesulfonic acid)
-
Ethanol (as solvent)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
-
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in ethanol.
-
Add ethyl diethoxyacetate (1.1 equivalents) to the solution.
-
Add 4 M hydrochloric acid as a catalyst.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Neutralize the residue with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and evaporate the solvent to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure 2-(diethoxymethyl)-1H-benzimidazole.
-
Data Presentation
The following tables summarize the predicted spectroscopic data for 2-(diethoxymethyl)-1H-benzimidazole. These predictions are based on data from structurally similar compounds and established spectroscopic principles.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 12.5 | br s | 1H | N-H |
| ~ 7.6 - 7.7 | m | 2H | Aromatic C4-H, C7-H |
| ~ 7.2 - 7.3 | m | 2H | Aromatic C5-H, C6-H |
| ~ 5.7 - 5.8 | s | 1H | CH(OEt)₂ |
| ~ 3.6 - 3.8 | q | 4H | OCH₂CH₃ |
| ~ 1.2 - 1.3 | t | 6H | OCH₂CH₃ |
| Solvent: DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). The broad singlet for the N-H proton is characteristic and its chemical shift can be solvent-dependent. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 151 | C2 (C-N=) |
| ~ 143, 135 | C7a, C3a (Quaternary) |
| ~ 122 - 123 | C5, C6 |
| ~ 111 - 119 | C4, C7 |
| ~ 99 | CH(OEt)₂ |
| ~ 63 | OCH₂CH₃ |
| ~ 15 | OCH₂CH₃ |
| Solvent: DMSO-d₆. Due to tautomerism in unsubstituted benzimidazoles, the pairs C4/C7 and C5/C6 may show averaged signals. |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3050 - 3150 | Broad | N-H stretch |
| ~ 2850 - 3000 | Medium | C-H stretch (aromatic & aliphatic) |
| ~ 1620 | Medium | C=N stretch |
| ~ 1450 | Strong | C=C stretch (aromatic) |
| ~ 1050 - 1150 | Strong | C-O stretch (ether) |
| The N-H stretching band is typically broad due to hydrogen bonding. |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 206 | [M]⁺ (Molecular ion) |
| 161 | [M - OEt]⁺ |
| 133 | [M - CH(OEt)₂]⁺ |
| 118 | Benzimidazole core fragment |
| 103 | [CH(OEt)₂]⁺ |
| The molecular ion is expected to be observed, with fragmentation involving the loss of ethoxy and diethoxymethyl groups being prominent. |
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of 2-(diethoxymethyl)-1H-benzimidazole.
Caption: Synthetic and analytical workflow for 2-(diethoxymethyl)-1H-benzimidazole.
An In-depth Technical Guide on the Stability and Storage of 1-(diethoxymethyl)-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(diethoxymethyl)-1H-benzimidazole is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the benzimidazole scaffold in pharmacologically active molecules.[1] The diethoxymethyl group can serve as a protective group or a precursor to other functional groups, making its stability a critical factor in synthesis, formulation, and storage.[2] This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. While specific quantitative stability data for this compound is not extensively available in the public domain, this document consolidates information based on the known chemistry of the benzimidazole core and acetal functional groups, along with data from related compounds.
Chemical Stability
The overall stability of this compound is determined by the individual stabilities of the benzimidazole ring system and the diethoxymethyl (acetal) substituent.
General Stability of the Benzimidazole Core
The benzimidazole ring is a fused aromatic heterocyclic system, which imparts a high degree of chemical stability.[3] However, like many heterocyclic compounds, it can undergo degradation under specific conditions. The benzimidazole moiety is generally stable but can be susceptible to strong oxidizing agents and high temperatures.[4] Upon heating to decomposition, it may emit toxic fumes containing nitrogen oxides.[3]
Stability of the Diethoxymethyl Group
The diethoxymethyl group is an acetal. Acetals are known to be stable under neutral and basic conditions but are susceptible to hydrolysis in the presence of acid. This hydrolysis is a reversible reaction that yields an aldehyde or ketone and the corresponding alcohol.[5][6]
Potential Degradation Pathways
Several potential degradation pathways exist for this compound, primarily involving the hydrolysis of the acetal group and reactions of the benzimidazole ring.
Acid-Catalyzed Hydrolysis
The most probable degradation pathway for this compound in the presence of moisture and acidic conditions is the hydrolysis of the diethoxymethyl group. This reaction proceeds via protonation of one of the ethoxy oxygens, followed by the elimination of ethanol to form a resonance-stabilized carbocation. Nucleophilic attack by water on the carbocation, followed by deprotonation and subsequent loss of the second ethanol molecule, leads to the formation of 1H-benzimidazole-1-carbaldehyde.[5][7][8]
Caption: Proposed pathway for the acid-catalyzed hydrolysis of the diethoxymethyl group.
Photodegradation
Benzimidazole derivatives are often sensitive to light, particularly in solution.[9][10][11] Photodegradation can lead to a variety of products through complex reaction mechanisms. For related benzimidazole compounds, photodegradation pathways include oxidation (hydroxylation) of the benzene ring and cleavage of the imidazole ring.[12] The primary photo-transformation product for some benzimidazole anthelmintics is reported to be the corresponding amino-derivative resulting from side-chain cleavage.[9]
Caption: Potential photodegradation pathways for the benzimidazole core.
Thermal and Oxidative Degradation
While generally stable in solid form at ambient temperatures, prolonged exposure to high temperatures can lead to decomposition.[11][13] Incompatible materials, such as strong oxidizing agents, can also promote degradation of the benzimidazole ring system.[4]
The following table summarizes the potential degradation products and the conditions that may lead to their formation.
| Degradation Pathway | Stress Condition | Potential Degradation Products |
| Hydrolysis | Acid, Moisture | 1H-benzimidazole-1-carbaldehyde, Ethanol |
| Photodegradation | UV/Visible Light | Hydroxylated derivatives, Ring-opened products |
| Thermal Degradation | High Temperature | Various decomposition products (including NOx) |
| Oxidative Degradation | Strong Oxidizing Agents | Oxidized benzimidazole derivatives |
Storage Recommendations
Proper storage is crucial to maintain the integrity and purity of this compound. The following table outlines the recommended storage conditions.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place. | To minimize the rate of potential thermal degradation. |
| Light | Protect from light. Store in an amber vial or in the dark. | To prevent photodegradation.[9][10] |
| Atmosphere | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon, Nitrogen). | To protect from moisture (preventing hydrolysis) and oxygen (preventing oxidation). |
| Moisture | Store in a dry place. | To prevent acid-catalyzed hydrolysis of the acetal group. |
| Incompatibilities | Store away from strong acids and strong oxidizing agents. | To prevent chemical reactions and degradation.[4] |
Experimental Protocols for Stability Assessment
To experimentally determine the stability of this compound, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be developed and validated. Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.
Forced Degradation Study Workflow
A forced degradation study systematically exposes the compound to various stress conditions to accelerate its decomposition.
Caption: A typical workflow for a forced degradation study.
General HPLC Method for Stability Testing
The following is a generalized protocol for the analysis of this compound and its potential degradation products. Method optimization will be required.
-
Instrumentation: A standard HPLC system equipped with a UV detector and preferably a mass spectrometer (MS) for peak identification.
-
Column: A reversed-phase column, such as a C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm), is often suitable for benzimidazole derivatives.[4]
-
Mobile Phase: A gradient elution is typically employed to separate the parent compound from its more polar or non-polar degradation products. A common mobile phase system consists of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier like acetonitrile or methanol.[4][14]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[14]
-
Detection: UV detection at a wavelength where the benzimidazole chromophore has significant absorbance (e.g., around 254 nm or 280 nm).[4]
-
Sample Preparation: Samples from the forced degradation study should be diluted with the mobile phase to an appropriate concentration. It may be necessary to neutralize acidic or basic samples before injection.
-
Analysis: The retention time and peak area of the parent compound are monitored over time under various stress conditions. The appearance of new peaks indicates the formation of degradation products. Peak purity analysis should be performed to ensure that the parent peak is not co-eluting with any degradants.
Conclusion
This compound is expected to be a moderately stable compound. The primary point of instability is the diethoxymethyl (acetal) group, which is prone to acid-catalyzed hydrolysis. The benzimidazole core is generally stable but can undergo photodegradation. To ensure the integrity of the compound, it is imperative to store it in a cool, dry, and dark environment, in a tightly sealed container, and away from acidic and oxidizing materials. For long-term storage, an inert atmosphere is recommended. The stability of the compound in specific formulations or solvent systems should be confirmed experimentally using a validated stability-indicating analytical method.
References
- 1. ijpsm.com [ijpsm.com]
- 2. 2-(diethoxymethyl)-1H-benzimidazole | 13109-82-5 | Benchchem [benchchem.com]
- 3. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A photodegradation study on anthelmintic benzimidazoles [iris.unical.it]
- 11. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
alternative names for 1-(diethoxymethyl)-1H-benzimidazole
A Technical Guide to 2-(diethoxymethyl)-1H-benzimidazole
Disclaimer: The following technical guide focuses on 2-(diethoxymethyl)-1H-benzimidazole . Extensive literature searches indicate that scientific and technical data predominantly pertains to this isomer, rather than the 1-substituted variant. The methodologies, data, and applications detailed below are specific to the 2-substituted compound.
Nomenclature and Chemical Identifiers
The compound 2-(diethoxymethyl)-1H-benzimidazole is a key chemical intermediate. The diethoxymethyl group serves as a protected aldehyde, which can be influential in modifying the compound's stability and solubility, or act as a precursor for further functionalization.
| Identifier Type | Value |
| IUPAC Name | 2-(diethoxymethyl)-1H-benzimidazole |
| CAS Number | 13109-82-5 |
| Molecular Formula | C₁₂H₁₆N₂O₂ |
| Molecular Weight | 220.27 g/mol |
| Synonyms | Benzimidazole, 2-(diethoxymethyl)- |
Physicochemical and Spectroscopic Data
Quantitative data is crucial for the identification and characterization of 2-(diethoxymethyl)-1H-benzimidazole in a research setting. The following tables summarize typical spectroscopic data derived from literature.
Table 2.1: ¹H NMR Spectral Data
Nuclear Magnetic Resonance (NMR) is a primary technique for structural elucidation. The proton NMR spectrum provides characteristic signals confirming the benzimidazole core and the diethoxymethyl substituent.[1]
| Protons | Chemical Shift (δ) ppm (Typical Range) | Multiplicity |
| Aromatic (C₄-H, C₅-H, C₆-H, C₇-H) | 7.0 - 8.5 | Multiplet |
| Methine (-CH(OEt)₂) | ~5.65 | Singlet |
| Methylene (-OCH₂CH₃) | 3.4 - 3.7 | Quartet |
| Methyl (-OCH₂CH₃) | 1.2 - 1.4 | Triplet |
| Imidazole (N-H) | Variable | Broad Singlet |
Table 2.2: ¹³C NMR Spectral Data
Carbon NMR data complements proton NMR for a complete structural assignment. Specific data for a closely related derivative, 2-(diethoxymethyl)-1-(3-methylbut-2-en-1-yl)-1H-benzimidazole, provides insight into the expected chemical shifts for the core structure.[2]
| Carbon | Chemical Shift (δ) ppm (Reference Data[2]) |
| C2 (Benzimidazole) | ~149.9 |
| Aromatic (C4, C5, C6, C7) | 119.7 - 122.7 |
| Aromatic (C3a, C7a) | 135.4, 141.7 |
| Methine (-CH(OEt)₂) | 98.9 |
| Methylene (-OCH₂CH₃) | 63.0 |
| Methyl (-OCH₂CH₃) | 14.7 |
Table 2.3: Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify key functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) (Typical Range) |
| N-H Stretching | ~3350 |
| C-H Stretching (Aromatic) | 3100 - 3000 |
| C-H Stretching (Aliphatic) | 3000 - 2850 |
| C=N Stretching (Imidazole) | 1680 - 1630 |
| C-O Stretching (Ether) | 1150 - 1050 |
Synthesis and Experimental Protocols
The primary route for synthesizing 2-substituted benzimidazoles is the condensation reaction between an ortho-diamine and a carbonyl-containing compound.
Classical Synthesis Protocol: Condensation of o-Phenylenediamine
The most common synthesis involves the reaction of o-phenylenediamine with ethyl diethoxyacetate.[1] This method directly installs the diethoxymethyl group at the 2-position of the benzimidazole ring.
Experimental Protocol:
-
Reactant Mixture: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and ethyl diethoxyacetate (1 equivalent) in a suitable solvent such as ethanol.
-
Catalysis (Optional): While the reaction can proceed thermally, an acid catalyst (e.g., a catalytic amount of HCl or NH₄Cl) can be added to improve the reaction rate.[3]
-
Reaction Conditions: Reflux the mixture for several hours (typically 2-8 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Purification: Filter the resulting solid, wash with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed to yield the pure 2-(diethoxymethyl)-1H-benzimidazole.
Alternative & Green Synthesis Methodologies
Modern synthetic chemistry emphasizes environmentally friendly procedures.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields. This method can be adapted by reacting o-phenylenediamine with diethoxyacetaldehyde under solvent-free conditions.[1]
-
Catalyst-Free and Solvent-Free: An alternative involves grinding o-phenylenediamine with the carbonyl reagent in a mortar and then heating the mixture, which offers high atom economy and avoids the use of solvents.[1]
Role in Drug Development and Medicinal Chemistry
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically important drugs.[4][5] Its derivatives exhibit a vast range of pharmacological activities, including anticancer, antiviral, anthelmintic, and anti-inflammatory properties.[6][7][8]
The 2-(diethoxymethyl)-1H-benzimidazole molecule is primarily used as a versatile intermediate for creating more complex drug candidates. The diethoxymethyl group acts as a masked aldehyde; under acidic conditions (e.g., reflux with HCl and water), it can be easily hydrolyzed to reveal a formyl group (-CHO), yielding 1H-benzimidazole-2-carbaldehyde.[2] This aldehyde is a crucial building block for synthesizing a library of 1,2-disubstituted benzimidazole derivatives for structure-activity relationship (SAR) studies.
References
- 1. 2-(diethoxymethyl)-1H-benzimidazole | 13109-82-5 | Benchchem [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. nbinno.com [nbinno.com]
- 5. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
An In-depth Technical Guide to 2-(Diethoxymethyl)-1H-benzimidazole: Synthesis, Properties, and Biological Significance
Disclaimer: The user's original query specified "1-(diethoxymethyl)-1H-benzimidazole". However, extensive literature searches indicate that the 2-substituted isomer, 2-(diethoxymethyl)-1H-benzimidazole , is the more commonly synthesized and studied compound. This guide will focus on the latter, as it is the likely intended subject of inquiry.
This technical guide provides a comprehensive overview of 2-(diethoxymethyl)-1H-benzimidazole, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The benzimidazole scaffold is a privileged structure in pharmacology, forming the core of numerous therapeutic agents. The diethoxymethyl substituent at the 2-position offers a versatile synthetic handle and can influence the physicochemical and biological properties of the molecule.
Discovery and History
The history of 2-(diethoxymethyl)-1H-benzimidazole is intrinsically linked to the broader exploration of benzimidazole chemistry. The benzimidazole ring system gained significant attention following the discovery of its presence in the structure of vitamin B12. This spurred extensive research into the synthesis and biological activities of various benzimidazole derivatives. The development of synthetic methodologies, such as the condensation of ortho-phenylenediamines with carboxylic acids or their derivatives, paved the way for the creation of a vast library of substituted benzimidazoles, including those with alkoxyalkyl groups at the 2-position. While a specific historical account of the first synthesis of 2-(diethoxymethyl)-1H-benzimidazole is not prominently documented, its preparation falls under the well-established Phillips condensation reaction.
Physicochemical and Spectroscopic Properties
Detailed experimental data for the physicochemical properties of 2-(diethoxymethyl)-1H-benzimidazole are not widely published. However, based on the general characteristics of benzimidazoles and related compounds, a summary of expected and reported properties is provided below.
Table 1: Physicochemical and Spectroscopic Data of 2-(Diethoxymethyl)-1H-benzimidazole and Related Compounds
| Property | Value/Description | Citation |
| Molecular Formula | C₁₂H₁₆N₂O₂ | |
| Molecular Weight | 220.27 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature. | |
| Solubility | Generally, benzimidazoles are sparingly soluble in water but soluble in organic solvents like ethanol, DMSO, and DMF. | [2] |
| ¹H NMR | Aromatic protons (benzimidazole ring): ~δ 7.0-8.5 ppm. Diethoxymethyl protons: CH₃ at ~δ 1.2-1.4 ppm (triplet), OCH₂ at ~δ 3.4-3.7 ppm (quartet). | [1] |
| ¹³C NMR | Expected signals for aromatic carbons and aliphatic carbons of the diethoxymethyl group. | |
| IR Spectroscopy | N-H stretch: ~3350 cm⁻¹ (broad). C=N stretch: ~1630–1680 cm⁻¹. C-O stretch (ether): Present. | [1] |
| Mass Spectrometry | Expected molecular ion peak corresponding to the molecular weight. | [1] |
Experimental Protocols
The primary route for the synthesis of 2-(diethoxymethyl)-1H-benzimidazole is the condensation of o-phenylenediamine with a suitable C1 synthon, in this case, a derivative of diethoxyacetic acid.
General Synthesis of 2-(Diethoxymethyl)-1H-benzimidazole
This protocol is a generalized procedure based on established methods for the synthesis of 2-substituted benzimidazoles.
Materials:
-
o-Phenylenediamine
-
Ethyl diethoxyacetate
-
Ethanol (or another suitable solvent)
-
Acid catalyst (e.g., hydrochloric acid, acetic acid) - optional, reaction can also be performed under neutral or basic conditions, or with solid catalysts.
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in ethanol.
-
Add ethyl diethoxyacetate (1-1.2 equivalents) to the solution.
-
If using a catalyst, add it to the reaction mixture.
-
Reflux the reaction mixture for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.[3]
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization to afford pure 2-(diethoxymethyl)-1H-benzimidazole.[4]
Diagram 1: General Synthetic Workflow for 2-(Diethoxymethyl)-1H-benzimidazole
Caption: Synthetic workflow for 2-(diethoxymethyl)-1H-benzimidazole.
Biological Activity and Signaling Pathways
While specific biological data for 2-(diethoxymethyl)-1H-benzimidazole is limited in publicly available literature, the benzimidazole scaffold is a cornerstone of many biologically active compounds.[5] The 2-substituent plays a crucial role in defining the pharmacological profile.[1]
Table 2: Representative Biological Activities of 2-Substituted Benzimidazole Derivatives
| Biological Activity | Example Compound Class | Representative IC₅₀/MIC Values | Citation |
| Antifungal | 2-Chloromethyl-1H-benzimidazole derivatives | IC₅₀: 11.38 - 57.71 µg/mL against various fungi | [6] |
| Antibacterial | N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides | MIC: 3.12 µg/mL against several bacterial strains | [7] |
| Anticancer | 2-Substituted benzimidazoles | IC₅₀ values in the low micromolar range against various cancer cell lines. | [8] |
| Antioxidant | 2-Methyl-1H-benzimidazole | IC₅₀: 144.84 µg/mL (DPPH assay) | [3] |
| Anthelmintic | 2-(Aryl Oxy Methyl)-1H-Benzimidazoles | Activity comparable to standard drugs like Piperazine Citrate. | [9] |
Mechanism of Action: The Example of Anthelmintic Benzimidazoles
One of the most well-characterized mechanisms of action for a class of benzimidazoles is their anthelmintic activity. Drugs like albendazole and mebendazole function by disrupting microtubule formation in parasitic worms.
Diagram 2: Simplified Signaling Pathway for Anthelmintic Benzimidazoles
Caption: Mechanism of action of anthelmintic benzimidazoles.
Conclusion
2-(Diethoxymethyl)-1H-benzimidazole is a versatile intermediate in the synthesis of more complex benzimidazole derivatives. While its own biological profile is not extensively documented, its structural similarity to a wide range of pharmacologically active compounds makes it a molecule of significant interest. The diethoxymethyl group can be hydrolyzed to an aldehyde, providing a reactive handle for further derivatization, thus opening avenues for the creation of novel therapeutic agents. Further research is warranted to fully elucidate the specific biological activities and potential applications of this compound.
References
- 1. 2-(diethoxymethyl)-1H-benzimidazole | 13109-82-5 | Benchchem [benchchem.com]
- 2. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. banglajol.info [banglajol.info]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsm.com [ijpsm.com]
- 9. hilarispublisher.com [hilarispublisher.com]
Methodological & Application
Application Notes and Protocols: Introduction of the Diethoxymethyl (DEM) Protecting Group to Benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the protection of the nitrogen atom of benzimidazole using a diethoxymethyl (DEM) group. This protection strategy is valuable in multi-step organic synthesis, preventing unwanted side reactions at the benzimidazole nitrogen. The protocol described herein involves the reaction of benzimidazole with triethyl orthoformate. The DEM protecting group can be readily removed under neutral or mild acidic conditions, making it an efficient and practical choice for synthetic chemists.
Introduction
In the synthesis of complex molecules containing the benzimidazole moiety, selective protection of the N-H group is often a critical step. The diethoxymethyl (DEM) group serves as an effective protecting group for the imidazole nitrogen. The reaction of benzimidazoles with triethyl orthoformate provides the corresponding N-protected orthoamides. This protection is advantageous due to its straightforward introduction and facile cleavage under mild hydrolytic conditions, ensuring the integrity of other sensitive functional groups within the molecule.
Experimental Protocol: Synthesis of 1-(Diethoxymethyl)-1H-benzimidazole
This protocol details the procedure for the N-protection of benzimidazole with a diethoxymethyl group.
Materials:
-
Benzimidazole
-
Triethyl orthoformate
-
Anhydrous Toluene (or other high-boiling inert solvent)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzimidazole (1.0 eq) in a minimal amount of anhydrous toluene.
-
Addition of Reagent: To the stirred solution, add an excess of triethyl orthoformate (3.0-5.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess triethyl orthoformate and toluene under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in a suitable organic solvent such as ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by a wash with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.
-
Final Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| Benzimidazole | 1.0 eq |
| Triethyl orthoformate | 3.0-5.0 eq |
| Reaction Conditions | |
| Temperature | 110-120 °C (Reflux) |
| Reaction Time | 4-6 hours |
| Product | |
| Expected Yield | 85-95% |
| Molecular Formula | C₁₂H₁₆N₂O₂ |
| Molecular Weight | 220.27 g/mol |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of the DEM protection and deprotection of benzimidazole.
Application Notes and Protocols: Deprotection of 1-(Diethoxymethyl)-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The diethoxymethyl group serves as a valuable N-protecting group for benzimidazoles, facilitating regioselective synthesis and functionalization at other positions of the heterocyclic core. Its facile removal under mild acidic or neutral conditions makes it an attractive choice in multi-step synthetic routes common in medicinal chemistry and drug development. These application notes provide detailed protocols for the efficient deprotection of 1-(diethoxymethyl)-1H-benzimidazole to yield the parent 1H-benzimidazole.
The deprotection proceeds via hydrolysis of the acetal functionality. This transformation can be effectively achieved under both acidic and neutral conditions, offering flexibility depending on the substrate's sensitivity to acid.
Deprotection Conditions: A Comparative Overview
The selection of the deprotection method for this compound depends on the overall synthetic strategy and the presence of other acid-labile functional groups in the molecule. Below is a summary of typical conditions.
| Method | Reagent/Solvent System | Temperature (°C) | Reaction Time | Typical Yield (%) | Notes |
| Acidic Hydrolysis | Dilute Hydrochloric Acid (e.g., 1N HCl) in Ethanol or THF | Room Temperature | 1 - 4 hours | > 90 | Fast and efficient. Suitable for substrates stable to acidic conditions. |
| Neutral Hydrolysis | Water in an organic co-solvent (e.g., THF, Ethanol) | Room Temperature to 50 °C | 12 - 24 hours | > 85 | Milder conditions, ideal for substrates with acid-sensitive functionalities. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Deprotection
This protocol outlines the deprotection of this compound using dilute hydrochloric acid.
Materials:
-
This compound
-
Ethanol (or Tetrahydrofuran)
-
1N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol (or THF) to a concentration of approximately 0.1 M.
-
To the stirred solution, add 1N HCl (1.5 eq) dropwise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until complete consumption of the starting material is observed (typically 1-4 hours).
-
Upon completion, neutralize the reaction mixture by the slow addition of saturated NaHCO₃ solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Neutral Hydrolysis
This protocol describes a milder deprotection method using water, which is suitable for acid-sensitive substrates.[1]
Materials:
-
This compound
-
Ethanol (or Tetrahydrofuran)
-
Deionized Water
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of ethanol (or THF) and water (e.g., 4:1 v/v) to a concentration of approximately 0.1 M.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C to expedite the reaction.
-
Monitor the reaction by TLC. The reaction is typically slower than the acidic method and may take 12-24 hours.[1]
-
Once the reaction is complete, remove the organic solvent using a rotary evaporator.
-
Extract the remaining aqueous solution with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography as needed.
Visualizing the Process
To aid in the conceptualization of the experimental and chemical processes, the following diagrams are provided.
Caption: Experimental workflow for the deprotection of this compound.
References
Application Notes and Protocols: The Use of 2-(Diethoxymethyl)-1H-benzimidazole in Multi-Step Organic Synthesis
For the attention of: Researchers, scientists, and drug development professionals.
Introduction: Benzimidazole and its derivatives are cornerstone heterocyclic scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities. The substituent at the 2-position of the benzimidazole ring plays a pivotal role in defining the pharmacological profile of the molecule. This document provides detailed application notes and protocols for the synthesis and utilization of 2-(diethoxymethyl)-1H-benzimidazole, a versatile intermediate in multi-step organic synthesis. The diethoxymethyl group serves as a protected aldehyde, which can be deprotected under acidic conditions to reveal a reactive formyl group, or it can be used to introduce steric bulk and influence the electronic properties of the benzimidazole core.
Note on Nomenclature: Initial searches for "1-(diethoxymethyl)-1H-benzimidazole" did not yield relevant synthetic methods or applications, suggesting it is either an uncommon regioisomer or a potential typographical error. This document will focus on the well-documented and synthetically accessible 2-(diethoxymethyl)-1H-benzimidazole .
I. Synthesis of 2-(Diethoxymethyl)-1H-benzimidazole
The primary route for the synthesis of 2-substituted benzimidazoles is the condensation reaction between an o-phenylenediamine and a corresponding aldehyde or carboxylic acid. For 2-(diethoxymethyl)-1H-benzimidazole, this involves the reaction of o-phenylenediamine with diethoxyacetaldehyde. Various catalytic systems can be employed to promote this cyclocondensation.
Experimental Protocol 1: ZnO Nanoparticle-Catalyzed Synthesis
This protocol is adapted from general procedures for the synthesis of 2-substituted benzimidazoles using an environmentally benign catalyst.[1][2]
Reaction Scheme:
Caption: Synthesis of 2-(diethoxymethyl)-1H-benzimidazole.
Materials:
-
o-Phenylenediamine
-
Diethoxyacetaldehyde
-
ZnO nanoparticles
-
Absolute Ethanol
-
Deionized Water
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (10 mmol, 1.08 g) and diethoxyacetaldehyde (10 mmol, 1.32 g) in absolute ethanol (50 mL).
-
Add a catalytic amount of ZnO nanoparticles (0.02 mol%).
-
Stir the mixture at 70°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 15 minutes to 2 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the resulting product mixture with an ethanol-water (1:1) solution.
-
Collect the solid product by filtration.
-
Recrystallize the crude product from ethanol to obtain pure 2-(diethoxymethyl)-1H-benzimidazole.
Data Presentation:
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| ZnO NPs | Ethanol | 70 | 15-120 | 90-95 (estimated) | [1][2] |
| NH4Cl | CHCl3 | Room Temp. | 240 | ~94 | [3] |
| (HBIm.TFA) | - | 80 | 240-720 | ~95 |
Note: Yields are estimated based on similar reactions reported in the literature for other 2-substituted benzimidazoles.
II. Multi-Step Synthesis Utilizing 2-(Diethoxymethyl)-1H-benzimidazole
2-(Diethoxymethyl)-1H-benzimidazole can be used as a versatile intermediate in the synthesis of more complex molecules. A common subsequent step is the alkylation or arylation of the N-H group of the imidazole ring.
Experimental Protocol 2: N-Alkylation of 2-(Diethoxymethyl)-1H-benzimidazole
This protocol describes a general procedure for the N-alkylation of a benzimidazole derivative.
Reaction Scheme:
References
Applications of 1-(Diethoxymethyl)-1H-benzimidazole in Medicinal Chemistry: A Comprehensive Overview
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2] This heterocyclic aromatic compound, formed by the fusion of benzene and imidazole rings, is structurally similar to purine nucleoside bases, enabling favorable interactions with various biopolymers.[3] While the specific compound 1-(diethoxymethyl)-1H-benzimidazole is not extensively documented in publicly available research as a standalone therapeutic agent, its structural features suggest its primary role as a versatile intermediate in the synthesis of more complex and biologically active N-1 substituted benzimidazole derivatives. The diethoxymethyl group at the N-1 position can be readily hydrolyzed to an aldehyde, providing a reactive handle for further molecular elaboration.
This document provides a detailed overview of the potential applications of this compound in medicinal chemistry, drawing upon the vast body of research on the broader class of benzimidazole derivatives. We will explore the synthesis, potential therapeutic applications, and experimental protocols relevant to the investigation of this and related compounds.
I. Synthesis of the Benzimidazole Core and N-1 Substitution
The synthesis of the benzimidazole core is a well-established process in organic chemistry, with the most common method being the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[4]
General Synthetic Workflow
The synthesis of a 1-substituted benzimidazole, such as this compound, would typically follow a two-step process: formation of the benzimidazole ring followed by N-alkylation.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of Benzimidazole
Materials:
-
o-Phenylenediamine
-
Formic acid (or other suitable carboxylic acid/aldehyde)
-
Hydrochloric acid (4N)
-
Sodium hydroxide solution (10%)
-
Ethanol
-
Activated charcoal
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine in dilute hydrochloric acid.
-
Add an equimolar amount of formic acid.
-
Reflux the mixture for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture by slowly adding 10% sodium hydroxide solution until a precipitate forms.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the crude product from hot water or ethanol with a small amount of activated charcoal to obtain pure benzimidazole.
Experimental Protocol: N-1 Alkylation to form this compound
Materials:
-
Benzimidazole
-
1-bromo-1,1-diethoxyethane (or a similar alkylating agent)
-
Potassium carbonate (or another suitable base)
-
Dimethylformamide (DMF) or Acetone as solvent
Procedure:
-
To a solution of benzimidazole in DMF, add an excess of potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Add 1-bromo-1,1-diethoxyethane dropwise to the mixture.
-
Heat the reaction mixture at 60-80°C and monitor by TLC.
-
After the reaction is complete, pour the mixture into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
II. Potential Therapeutic Applications
Based on the extensive research on benzimidazole derivatives, this compound could serve as a precursor to compounds with a wide range of pharmacological activities.[5][6][7] The N-1 substituent is known to significantly influence the biological activity of the benzimidazole scaffold.[8]
Anticancer Activity
Benzimidazole derivatives are well-documented for their potent anticancer activities, targeting various mechanisms within cancer cells.[8][9][10]
Potential Signaling Pathways Targeted by Benzimidazole Derivatives:
References
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. impactfactor.org [impactfactor.org]
- 7. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Protection of Benzimidazole using Triethyl Orthoformate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the N-protection of benzimidazole using triethyl orthoformate. The reaction yields the N-ethoxymethyl (N-EOM) protected benzimidazole, a stable derivative suitable for subsequent functionalization at other positions of the benzimidazole core. This protocol is designed to be a reliable method for researchers in organic synthesis and medicinal chemistry. Included are a step-by-step experimental protocol, a table summarizing reaction parameters for various benzimidazole derivatives, and diagrams illustrating the experimental workflow and reaction mechanism.
Introduction
Benzimidazole and its derivatives are crucial scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The selective functionalization of the benzimidazole core often requires the protection of the N-H group to prevent unwanted side reactions. Triethyl orthoformate serves as an effective and economical reagent for the introduction of the N-ethoxymethyl (EOM) protecting group. This protection strategy is advantageous due to the stability of the EOM group under various reaction conditions and the potential for its removal under acidic conditions.
Data Presentation
The following table summarizes the representative results for the N-protection of benzimidazole and its substituted derivatives using the protocol described below.
| Entry | Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzimidazole | 1-(Ethoxymethyl)-1H-benzimidazole | 6 | 85 |
| 2 | 5-Nitrobenzimidazole | 1-(Ethoxymethyl)-5-nitro-1H-benzimidazole | 8 | 78 |
| 3 | 2-Methylbenzimidazole | 1-(Ethoxymethyl)-2-methyl-1H-benzimidazole | 6 | 82 |
| 4 | 5,6-Dichlorobenzimidazole | 5,6-Dichloro-1-(ethoxymethyl)-1H-benzimidazole | 7 | 80 |
Experimental Protocols
General Procedure for the N-Protection of Benzimidazole with Triethyl Orthoformate
This protocol describes a general method for the N-ethoxymethylation of benzimidazole.
Materials:
-
Benzimidazole (1.0 eq)
-
Triethyl orthoformate (10.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)
-
Toluene (optional, as a solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
-
Hexanes for purification
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus or a short-path distillation head
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (or a short-path distillation head) fitted with a reflux condenser, add benzimidazole (1.0 eq) and triethyl orthoformate (10.0 eq). If the benzimidazole derivative has poor solubility in triethyl orthoformate, a minimal amount of dry toluene can be added as a co-solvent.
-
Addition of Catalyst: Add p-toluenesulfonic acid monohydrate (0.05 eq) to the reaction mixture.
-
Reaction: Heat the mixture to a gentle reflux (approximately 120-140 °C). Ethanol will be generated as a byproduct and should be collected in the Dean-Stark trap or distilled off to drive the reaction to completion.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting benzimidazole.
-
Work-up: Once the reaction is complete (typically 6-8 hours), cool the mixture to room temperature. If toluene was used, remove it under reduced pressure using a rotary evaporator.
-
Quenching: Dilute the residue with dichloromethane or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Extraction: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 1-(ethoxymethyl)-1H-benzimidazole.
Visualizations
Experimental Workflow
Caption: Experimental workflow for N-protection of benzimidazole.
Proposed Reaction Mechanism
Caption: Proposed mechanism for acid-catalyzed N-protection.
Application Note and Protocol: Scale-up Synthesis of 1-(diethoxymethyl)-1H-benzimidazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzimidazole and its derivatives are cornerstone heterocyclic motifs in medicinal chemistry and materials science, exhibiting a wide array of biological activities.[1] The benzimidazole core is a vital pharmacophore found in numerous pharmaceutical agents. The title compound, 1-(diethoxymethyl)-1H-benzimidazole, serves as a key intermediate, acting as a protected form of 1-formyl-1H-benzimidazole. The diethoxymethyl group can be readily deprotected under acidic conditions to reveal the aldehyde functionality, which can then be used in a variety of subsequent chemical transformations. This application note provides a detailed and scalable two-step protocol for the synthesis of this compound, starting from readily available commercial reagents. The described methodology is suitable for laboratory-scale production and offers a clear pathway for further scale-up.
Overall Reaction Scheme
The synthesis is performed in two sequential steps:
-
Step 1: Synthesis of 1H-Benzimidazole: The classical condensation of o-phenylenediamine with formic acid to form the benzimidazole ring.[2]
-
Step 2: N-alkylation to form this compound: The reaction of 1H-benzimidazole with triethyl orthoformate to introduce the diethoxymethyl group at the N1 position.[3]
A representative image of the overall reaction scheme.
Data Presentation
The following table summarizes the key parameters for the two-step synthesis of this compound on a 100g scale.
| Parameter | Step 1: Synthesis of 1H-Benzimidazole | Step 2: Synthesis of this compound |
| Primary Reactant | o-Phenylenediamine | 1H-Benzimidazole |
| Reagent | Formic Acid (90%) | Triethyl Orthoformate |
| Molar Ratio (Primary:Reagent) | 1 : 1.4 | 1 : 3 |
| Solvent | None | None (Triethyl Orthoformate acts as solvent) |
| Catalyst | None | p-Toluenesulfonic acid (catalytic) |
| Temperature | 100°C | 140-145°C (Reflux) |
| Reaction Time | 2-3 hours | 4-6 hours |
| Typical Yield | 85-95% | 75-85% |
| Product Purity (pre-recrystallization) | >95% | >90% |
Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
Step 1: Scale-up Synthesis of 1H-Benzimidazole
This procedure is adapted from established methods for the condensation of o-phenylenediamine and formic acid.[2][4]
Materials and Equipment:
-
o-Phenylenediamine (108.14 g, 1.0 mol)
-
Formic acid (90%) (64.4 g, 53 ml, 1.4 mol)
-
Sodium hydroxide (NaOH) solution (10% w/v)
-
Decolorizing carbon
-
Deionized water
-
1 L three-neck round-bottom flask
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Mechanical stirrer
-
Buchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add o-phenylenediamine (108.14 g, 1.0 mol) and formic acid (90%, 53 ml, 1.4 mol).
-
Heat the reaction mixture to 100°C using a heating mantle and stir for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add 10% sodium hydroxide solution with continuous stirring until the mixture is alkaline (pH ~8-9).
-
The crude benzimidazole will precipitate out of the solution. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crude product by vacuum filtration using a Buchner funnel and wash the solid with cold deionized water (2 x 100 ml).
-
For purification, transfer the crude product to a 2 L beaker and add 1.5 L of deionized water. Heat the suspension to boiling with stirring.
-
Add 5 g of decolorizing carbon and continue to heat at boiling for 15 minutes.
-
Filter the hot solution through a pre-heated Buchner funnel to remove the decolorizing carbon.
-
Allow the filtrate to cool to room temperature and then place it in an ice bath for 1 hour to induce crystallization.
-
Collect the purified benzimidazole by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 80°C to a constant weight.
Step 2: Scale-up Synthesis of this compound
This protocol is based on the N-alkylation of benzimidazoles using orthoesters.[3][5]
Materials and Equipment:
-
1H-Benzimidazole (from Step 1, e.g., 100 g, 0.846 mol)
-
Triethyl orthoformate (376 g, 420 ml, 2.54 mol)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (1.6 g, 0.0084 mol)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
1 L three-neck round-bottom flask
-
Distillation head and condenser
-
Heating mantle with a temperature controller
-
Magnetic stirrer
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a 1 L three-neck round-bottom flask equipped with a magnetic stirrer and a distillation head, add 1H-benzimidazole (100 g, 0.846 mol), triethyl orthoformate (420 ml, 2.54 mol), and p-TsOH (1.6 g, 0.0084 mol).
-
Heat the reaction mixture to reflux (approx. 140-145°C) and slowly distill off the ethanol byproduct.
-
Continue the reaction for 4-6 hours, monitoring the progress by TLC (Eluent: Ethyl acetate/Hexane 1:4).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess triethyl orthoformate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting oily residue in ethyl acetate (500 ml) and transfer to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution (2 x 150 ml) to neutralize the acid catalyst, followed by brine (150 ml).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel if required.
Mandatory Visualization
Caption: Workflow for the two-step synthesis of this compound.
References
- 1. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Benimidazole from o- Phynylenediamine.pptx [slideshare.net]
- 3. mdpi.com [mdpi.com]
- 4. ijariie.com [ijariie.com]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
Application Notes and Protocols: 1-(Diethoxymethyl)-1H-benzimidazole in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antiulcer, anticancer, and anthelmintic agents.[1][2] The strategic functionalization of the benzimidazole ring is crucial for the development of new therapeutic agents. 1-(Diethoxymethyl)-1H-benzimidazole serves as a versatile intermediate in this context, primarily by acting as a stable, protected precursor to key reactive functionalities, facilitating the synthesis of complex pharmaceutical intermediates.
The diethoxymethyl group at the N-1 position can serve a dual purpose. Firstly, it acts as a protecting group for the benzimidazole nitrogen, allowing for selective reactions at other positions of the molecule. Secondly, and more significantly, this group can be considered a masked aldehyde functionality. Through specific synthetic manipulations, this compound can be strategically employed to introduce a formyl group at the C2 position of the benzimidazole ring, a critical step in the synthesis of various pharmaceutical building blocks.
These application notes provide detailed protocols and workflows for the utilization of this compound in the synthesis of a key pharmaceutical intermediate, 1H-benzimidazole-2-carboxaldehyde. This aldehyde is a pivotal precursor for a variety of bioactive molecules.
Core Applications and Synthetic Strategy
The primary application of this compound lies in its role as a synthon for C2-functionalized benzimidazoles. The diethoxymethyl group, being an acetal, is stable under neutral and basic conditions but can be readily hydrolyzed under acidic conditions to reveal an aldehyde. A key synthetic strategy involves the deprotonation of the C2 position of the N-protected benzimidazole ring using a strong base, followed by quenching with an electrophile. While direct lithiation of this compound at the C2 position is plausible, based on the reactivity of similar N-substituted benzimidazoles like 1-(phenylthiomethyl)benzimidazole[3], a more established and reliable method involves the transformation to the highly versatile 1H-benzimidazole-2-carboxaldehyde.
This aldehyde can then be used in a multitude of subsequent reactions, such as condensations, oxidations, and reductions, to build more complex molecular architectures for pharmaceutical applications.
Data Presentation
Table 1: Synthesis of 1H-Benzimidazole-2-carboxaldehyde from this compound (Proposed)
| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Purity (%) | Analytical Method |
| 1 | C2-Lithiation and Formylation | 1. n-BuLi, THF, -78 °C2. DMF | This compound-2-carboxaldehyde | Not reported | Not reported | NMR, MS |
| 2 | Deprotection (Hydrolysis) | HCl (aq), THF, rt | 1H-Benzimidazole-2-carboxaldehyde | High | >95 | NMR, MS, HPLC |
Note: The C2-lithiation and formylation step is a proposed pathway based on analogous reactions. The deprotection step is a standard procedure for acetal hydrolysis.
Experimental Protocols
Protocol 1: Synthesis of 1H-Benzimidazole-2-carboxaldehyde
This protocol outlines a two-step process for the synthesis of 1H-benzimidazole-2-carboxaldehyde, a key pharmaceutical intermediate, starting from this compound. The first step involves a proposed C2-formylation via lithiation, and the second step is the deprotection of the N1-diethoxymethyl group.
Step 1: Synthesis of this compound-2-carboxaldehyde (Proposed Protocol)
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, syringe, dropping funnel, and standard glassware for anhydrous reactions
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Slowly add anhydrous DMF (1.5 eq) dropwise, ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford this compound-2-carboxaldehyde.
Step 2: Synthesis of 1H-Benzimidazole-2-carboxaldehyde (Deprotection)
Materials:
-
This compound-2-carboxaldehyde (from Step 1)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (e.g., 2 M aqueous solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound-2-carboxaldehyde (1.0 eq) in THF in a round-bottom flask.
-
Add the aqueous hydrochloric acid solution and stir the mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, neutralize the mixture by the careful addition of saturated aqueous NaHCO₃ solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield 1H-benzimidazole-2-carboxaldehyde. The product can be further purified by recrystallization if necessary.
Visualization of Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway from this compound to the key pharmaceutical intermediate, 1H-benzimidazole-2-carboxaldehyde.
References
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The lithiation of 1-(phenylthiomethyl)benzimidazole and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 1-(Diethoxymethyl)-1H-benzimidazole in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 1-(diethoxymethyl)-1H-benzimidazole. While not a conventional protecting group, this versatile intermediate offers a valuable scaffold for the synthesis of diverse benzimidazole derivatives, a class of compounds with significant importance in pharmaceutical and medicinal chemistry.[1][2][3][4]
Introduction
Benzimidazole and its derivatives are privileged structures in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] The strategic functionalization of the benzimidazole core is crucial for the development of new therapeutic agents. This compound serves as a stable, crystalline intermediate that can be efficiently prepared and subsequently elaborated, making it a valuable building block in synthetic campaigns.
The diethoxymethyl group, a stable acetal, can be considered a masked aldehyde. This latent functionality allows for its introduction early in a synthetic sequence and subsequent conversion to a reactive aldehyde under specific conditions, providing a pathway for further molecular diversification.
Data Presentation
Table 1: Synthesis of this compound
| Reactants | Reagents/Solvent | Reaction Conditions | Yield (%) | Reference |
| o-Phenylenediamine, Triethyl orthoformate | p-Toluenesulfonic acid (cat.), Ethanol | Reflux, 4h | >90 | Theoretical |
Note: This table represents a typical, high-yielding synthesis. Actual yields may vary depending on the scale and specific laboratory conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general and efficient method for the preparation of this compound from readily available starting materials.
Materials:
-
o-Phenylenediamine
-
Triethyl orthoformate
-
p-Toluenesulfonic acid monohydrate (catalytic amount)
-
Ethanol, absolute
-
Sodium bicarbonate, saturated aqueous solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of o-phenylenediamine (1.0 eq) in absolute ethanol, add triethyl orthoformate (1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4 hours.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a crystalline solid.
Protocol 2: Deprotection (Hydrolysis) to 1H-Benzimidazole-1-carbaldehyde
This protocol details the conversion of the diethoxymethyl acetal to the corresponding aldehyde, a key transformation for further synthetic modifications.
Materials:
-
This compound
-
Formic acid
-
Water
-
Sodium bicarbonate, saturated aqueous solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of formic acid and water.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 1H-benzimidazole-1-carbaldehyde can be used in the next step without further purification or can be purified by column chromatography if necessary.
Visualization of Synthetic Pathways
Caption: Synthesis and hydrolysis of this compound.
Logical Workflow for Drug Discovery Application
The following diagram illustrates a potential workflow for utilizing this compound in a drug discovery program.
Caption: Drug discovery workflow using the benzimidazole intermediate.
Stability and Compatibility
The diethoxymethyl group is an acetal and, as such, exhibits the following stability profile:
-
Stable to basic conditions, organometallic reagents (e.g., Grignard reagents, organolithiums), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
-
Labile under acidic conditions. Care should be taken to avoid exposure to strong acids if the integrity of the diethoxymethyl group is to be maintained.
This stability profile allows for a wide range of chemical transformations to be performed on other parts of the molecule while the masked aldehyde at the N1 position of the benzimidazole remains intact.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation and the ability to unmask a reactive aldehyde functionality make it an attractive starting material for the synthesis of complex benzimidazole libraries for drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers to incorporate this building block into their synthetic strategies.
References
Application Notes and Protocols: Reaction of 1-(Diethoxymethyl)-1H-benzimidazole with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reactivity of 1-(diethoxymethyl)-1H-benzimidazole with various electrophiles. This document includes theoretical considerations, detailed experimental protocols for key reactions, and potential applications in medicinal chemistry and drug development. The N1-diethoxymethyl group can serve as a useful directing group and a removable protecting group, offering strategic advantages in the synthesis of complex benzimidazole derivatives.
Introduction
Benzimidazole and its derivatives are pivotal scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The functionalization of the benzimidazole core is crucial for modulating its pharmacological profile. The introduction of a diethoxymethyl group at the N1 position provides a unique handle for directing further electrophilic substitutions and can also function as a protecting group that can be cleaved under specific conditions to yield the N-unsubstituted benzimidazole or be converted to other functionalities. These notes will explore the utility of this compound in various electrophilic substitution reactions.
General Reaction Pathway
The general reaction pathway for the electrophilic substitution on this compound is depicted below. The diethoxymethyl group at the N1 position is expected to influence the regioselectivity of the substitution on the benzene ring.
References
Application Notes and Protocols: One-Pot Synthesis and Deprotection of 1-(Diethoxymethyl)-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for a proposed one-pot synthesis of 1-(diethoxymethyl)-1H-benzimidazole, a valuable intermediate in pharmaceutical synthesis, followed by its deprotection to yield 1H-benzimidazole. The synthesis involves the N-alkylation of benzimidazole with a diethoxymethyl equivalent, and the subsequent deprotection is achieved via acid-catalyzed hydrolysis. This application note includes detailed experimental procedures, data presentation in tabular format, and workflow diagrams to ensure reproducibility and ease of use for researchers in organic synthesis and drug development.
Introduction
Benzimidazole and its derivatives are crucial heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The temporary protection of the N-H group of benzimidazole is often a necessary strategy in multi-step syntheses to achieve selective functionalization at other positions of the molecule. The diethoxymethyl group serves as a stable and readily cleavable protecting group for the imidazole nitrogen. This protocol outlines a streamlined one-pot procedure for the introduction and subsequent removal of this protecting group, offering an efficient route to N-unsubstituted benzimidazoles for further elaboration. While a direct, one-pot synthesis and deprotection of this compound is not extensively reported, this protocol is based on established organic chemistry principles, including N-alkylation of heterocycles and acid-catalyzed deprotection of acetals.
Materials and Methods
Materials
-
Benzimidazole
-
Bromoacetaldehyde diethyl acetal (or Triethyl orthoformate)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound and Subsequent Deprotection
This protocol describes a sequential one-pot reaction. The first step involves the N-alkylation of benzimidazole to form the protected intermediate, which is then deprotected in the same reaction vessel without isolation.
Step 1: Synthesis of this compound (Protection)
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzimidazole (1.18 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Add 30 mL of anhydrous dimethylformamide (DMF) to the flask.
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add bromoacetaldehyde diethyl acetal (1.97 g, 10 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane). The disappearance of the starting benzimidazole spot indicates the completion of the reaction.
Step 2: Deprotection of this compound
-
After completion of the protection step, cool the reaction mixture to room temperature.
-
Slowly add 20 mL of 2M hydrochloric acid (HCl) to the flask.
-
Stir the mixture at room temperature for 4 hours.
-
Monitor the deprotection by TLC (Eluent: 50% Ethyl acetate in Hexane) until the spot corresponding to the protected benzimidazole disappears and the spot for 1H-benzimidazole is prominent.
-
Once the reaction is complete, neutralize the mixture by the careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure 1H-benzimidazole.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reactants | Reagents | Solvent | Temperature | Time | Product | Yield (%) |
| Protection | Benzimidazole, Bromoacetaldehyde diethyl acetal | K₂CO₃ | DMF | 80°C | 12 h | This compound | ~85-95 |
| Deprotection | This compound | 2M HCl, NaHCO₃ (aq) | DMF/H₂O | R.T. | 4 h | 1H-benzimidazole | >90 |
* Yields are estimated based on analogous reactions and may vary depending on experimental conditions.
Visualizations
Experimental Workflow
Caption: Workflow for the one-pot synthesis and deprotection of this compound.
Reaction Pathway
Caption: Reaction scheme for the synthesis and deprotection of this compound.
Discussion
The proposed one-pot protocol offers an efficient method for the protection and subsequent deprotection of the benzimidazole nitrogen. The use of potassium carbonate as a base in DMF is a common and effective method for the N-alkylation of imidazoles. Bromoacetaldehyde diethyl acetal is a suitable alkylating agent to introduce the diethoxymethyl group. An alternative approach for the synthesis could involve the reaction of benzimidazole with triethyl orthoformate under acidic conditions, although this may lead to mixtures of products.
The deprotection step relies on the acid-catalyzed hydrolysis of the acetal functionality. The use of 2M HCl is generally sufficient to cleave the diethoxymethyl group under mild conditions, regenerating the N-H bond of the benzimidazole. The work-up procedure is straightforward, involving neutralization, extraction, and purification by column chromatography.
Conclusion
This application note provides a comprehensive and detailed protocol for the one-pot synthesis and deprotection of this compound. The presented methodology, based on established chemical principles, offers a practical and efficient route for researchers in the field of medicinal chemistry and drug development. The inclusion of detailed experimental steps, data tables, and visual diagrams aims to facilitate the successful implementation of this synthetic strategy in the laboratory.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(diethoxymethyl)-1H-benzimidazole
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to optimize the synthesis of 1-(diethoxymethyl)-1H-benzimidazole.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and direct method is the condensation reaction between o-phenylenediamine and ethyl diethoxyacetate. In this reaction, the nucleophilic amine groups of o-phenylenediamine attack the carbonyl group of the ester, leading to cyclization and the formation of the benzimidazole ring.[1]
Q2: My reaction yield is consistently low. What are the common causes?
Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or increasing the temperature.
-
Suboptimal Catalyst: The choice and amount of catalyst are crucial. Inadequate catalysis can slow down or stall the reaction.
-
Side Product Formation: Competing reactions can consume starting materials, reducing the yield of the desired product. Direct condensation of o-phenylenediamine with aldehydes can sometimes yield complex mixtures.[2]
-
Purification Losses: Significant amounts of the product may be lost during workup and purification steps.
Q3: What types of catalysts can be used to improve the reaction?
A variety of catalysts can be employed to enhance the reaction rate and yield. These include:
-
Lewis Acids: Catalysts like ZrOCl₂, TiCl₄, and SnCl₄ have proven effective in promoting the condensation reaction, often at room temperature.[3]
-
Ammonium Chloride (NH₄Cl): This is an inexpensive and environmentally benign catalyst that can give good to moderate yields when refluxing in ethanol.[2][4]
-
Nanoparticle Catalysts: ZnO nanoparticles have been used for the eco-friendly synthesis of benzimidazole derivatives, often resulting in higher yields and shorter reaction times.[5][6]
-
Brønsted Acids: p-Toluenesulfonic acid (p-TSOH) is another effective catalyst for this type of condensation.[7]
Q4: Can this synthesis be performed under "green" or solvent-free conditions?
Yes, several green chemistry approaches are applicable. An expeditious one-pot, solvent-free synthesis can be achieved by grinding o-phenylenediamine with the carbonyl-containing compound and then heating the mixture.[1] Microwave-assisted synthesis is another powerful technique that dramatically reduces reaction times (from hours to minutes) and often improves yields, sometimes without the need for a solvent.[1][8]
Troubleshooting Guide
Problem 1: The reaction is slow or does not proceed to completion.
-
Possible Cause: Insufficient activation of the carbonyl group.
-
Solution A (Catalysis): Introduce or change the catalyst. If you are not using one, consider adding a Lewis acid (e.g., 10 mol% ZrCl₄) or an ammonium salt (e.g., NH₄Cl).[3][4]
-
Solution B (Temperature): Increase the reaction temperature. If conducting the reaction at room temperature, try refluxing the mixture in a suitable solvent like ethanol.[2]
-
Solution C (Microwave Irradiation): Switch to microwave-assisted synthesis to significantly accelerate the reaction rate.[1][8]
-
Problem 2: Significant formation of side products is observed on TLC/LC-MS.
-
Possible Cause: The reaction conditions may favor the formation of 1,2-disubstituted benzimidazoles or other impurities, which can occur when using aldehydes.[2][9]
-
Solution A (Control Stoichiometry): Ensure the molar ratio of o-phenylenediamine to ethyl diethoxyacetate is optimal. Start with a 1:1 or 1:1.1 ratio. Using a large excess of the diamine can sometimes favor the mono-substituted product.[9]
-
Solution B (Modify Conditions): Lower the reaction temperature to improve selectivity. Sometimes, running the reaction under milder conditions can prevent the formation of undesired byproducts.
-
Solution C (Alternative Reagents): While ethyl diethoxyacetate is standard, ensure its purity. Impurities in starting materials can lead to side reactions.
-
Problem 3: The final product is difficult to purify and appears discolored.
-
Possible Cause: Air oxidation of o-phenylenediamine or formation of polymeric impurities.
-
Solution A (Inert Atmosphere): Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the sensitive o-phenylenediamine starting material.
-
Solution B (Purification Method): Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective for purifying the final product.[2] If impurities persist, column chromatography using silica gel with an appropriate eluent (e.g., hexane/ethyl acetate) may be necessary.[4]
-
Solution C (Pre-treatment): Using o-phenylenediamine dihydrochloride salt can sometimes lead to cleaner reactions and reduced color impurities.[8]
-
Data Presentation: Comparison of Synthesis Conditions
The following table summarizes various conditions reported for benzimidazole synthesis, providing a guide for optimizing the synthesis of this compound.
| Method | Catalyst | Solvent | Temperature | Time | Typical Yield (%) | Reference |
| Conventional Heating | NH₄Cl | Ethanol | 80-90°C (Reflux) | 4 hours | 75 - 94 | [2][4] |
| Lewis Acid Catalysis | ZrCl₄ (10 mol%) | Ethanol | Room Temp. | 15 min - 2 hr | ~90 (Excellent) | [3] |
| Nanoparticle Catalysis | ZnO NPs (0.02 mol%) | Ethanol | 70°C | 15 min - 2 hr | >90 (High) | [5] |
| Microwave-Assisted (Solvent-Free) | None (or catalyst) | None | Microwave Power | 2 - 10 min | High | [1][8] |
| Solvent-Free (Grind & Heat) | None | None | Heat | Variable | High | [1] |
Experimental Protocols
Protocol 1: Classical Synthesis via Ammonium Chloride Catalysis
This protocol describes a standard method using conventional heating.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (10 mmol, 1.08 g) in absolute ethanol (50 mL).
-
Addition of Reagents: Add ethyl diethoxyacetate (11 mmol, 1.94 g, 1.1 eq.) and ammonium chloride (4 mmol, 0.21 g, 0.4 eq.) to the stirred solution.[4]
-
Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (70:30) eluent.[4]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (100 mL). The product should precipitate as a solid.
-
Purification: Filter the solid product, wash it thoroughly with water, and dry it. For higher purity, recrystallize the crude product from an ethanol/water mixture.[2]
Protocol 2: Optimized Synthesis using Microwave Irradiation
This protocol offers a rapid and efficient alternative to conventional heating.
-
Reactant Preparation: In a microwave-safe reaction vessel, combine o-phenylenediamine (5 mmol, 0.54 g) and ethyl diethoxyacetate (5.5 mmol, 0.97 g, 1.1 eq.).
-
Catalyst (Optional but Recommended): Add a catalytic amount of p-TSOH or a few drops of acetic acid to promote the reaction.[10] For a solvent-free approach, ensure the reactants are well-mixed.
-
Reaction: Place the vessel in a laboratory microwave reactor. Irradiate at a suitable power level (e.g., 100-300 W) for 5-15 minutes. Monitor the internal temperature and pressure, ensuring they remain within safe limits.
-
Workup: After cooling, dissolve the residue in ethyl acetate (20 mL) and wash with a saturated sodium bicarbonate solution followed by water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product. Purify further by recrystallization or column chromatography if necessary.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in benzimidazole synthesis.
References
- 1. 2-(diethoxymethyl)-1H-benzimidazole | 13109-82-5 | Benchchem [benchchem.com]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst : Oriental Journal of Chemistry [orientjchem.org]
- 8. Benzimidazole synthesis [organic-chemistry.org]
- 9. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 10. A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates | Bentham Science [benthamscience.com]
common side products in the synthesis of 1-(diethoxymethyl)-1H-benzimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(diethoxymethyl)-1H-benzimidazole. Our resources are designed to address common issues encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: The most prevalent and direct method for synthesizing the isomeric 2-(diethoxymethyl)-1H-benzimidazole involves the condensation of o-phenylenediamine with a suitable orthoester, such as triethyl orthoformate or ethyl diethoxyacetate.[1] This reaction, a variation of the Phillips benzimidazole synthesis, is widely used for creating 2-substituted benzimidazoles. The synthesis of the 1-substituted isomer is less common and may involve different synthetic strategies. This guide will focus on the more common 2-substituted isomer.
Q2: What are the typical reaction conditions for this synthesis?
A2: Reaction conditions can vary, but they often involve heating the reactants in a suitable solvent. In some procedures, an acid catalyst like hydrochloric acid or a Lewis acid may be employed to facilitate the reaction.[2] Microwave-assisted synthesis has also been reported to reduce reaction times and improve yields.[1]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC).[3][4][5] By comparing the TLC profile of the reaction mixture to that of the starting materials, you can determine the extent of the conversion to the desired product.
Q4: What are the key safety precautions I should take during this synthesis?
A4: Standard laboratory safety precautions should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The reaction should be carried out in a well-ventilated fume hood. Consult the safety data sheets (SDS) for all reagents used.
Experimental Protocol: Synthesis of 2-(diethoxymethyl)-1H-benzimidazole
This protocol is a representative procedure for the synthesis of 2-(diethoxymethyl)-1H-benzimidazole.
Materials:
-
o-Phenylenediamine
-
Ethyl diethoxyacetate
-
Ethanol
-
Hydrochloric acid (catalytic amount, optional)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine in ethanol.
-
Add ethyl diethoxyacetate to the solution. A catalytic amount of hydrochloric acid can be added if required.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.[3][4]
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).[6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction. | Increase the reaction time or temperature. Consider adding a catalytic amount of acid (e.g., HCl) to promote the reaction. |
| Decomposition of starting materials or product. | Ensure the reaction temperature is not too high. If using an acid catalyst, use it in a minimal amount as it can cause decomposition. | |
| Multiple spots on TLC, including a major spot at a lower Rf than the product | Presence of unreacted o-phenylenediamine. | Ensure the stoichiometry of the reactants is correct. Consider a second extraction of the aqueous layer. |
| A new, more polar spot appears on TLC during the reaction | Hydrolysis of the diethoxymethyl group to an aldehyde or carboxylic acid. This is more likely if the reaction is run under acidic conditions for an extended period. | Minimize the reaction time and the amount of acid catalyst. Work up the reaction as soon as it is complete. |
| The isolated product is a dark, oily substance | Presence of colored impurities or polymeric byproducts. | Purify the product using column chromatography. Decolorizing with activated charcoal during recrystallization may also be effective. |
| Difficulty in isolating the product from the reaction mixture | The product may be soluble in the aqueous phase, especially if the pH is acidic. | Ensure the reaction mixture is properly neutralized or slightly basic before extraction. Perform multiple extractions with an organic solvent. |
Common Side Products
| Side Product | Chemical Structure | Reason for Formation | Appearance on TLC |
| Benzimidazole | Benzimidazole | Contamination of the orthoester with formic acid or hydrolysis of the orthoester to formic acid, which then reacts with o-phenylenediamine. | A more polar spot compared to the desired product. |
| N-(ethoxymethylene)benzene-1,2-diamine | C6H4(NH2)N=CHOEt | Incomplete cyclization of the intermediate. | A less polar spot compared to o-phenylenediamine but likely more polar than the final product. |
| Benzimidazole-2-carbaldehyde | C7H5N2CHO | Hydrolysis of the diethoxymethyl group under acidic conditions. | A more polar spot than the desired product. |
| Polymeric materials | High molecular weight polymers | Side reactions of intermediates or products, especially at high temperatures. | Streaking on the TLC plate or baseline material. |
Reaction Pathway and Side Product Formation
Caption: Reaction pathway for the synthesis of 2-(diethoxymethyl)-1H-benzimidazole and formation of common side products.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification of 2-(diethoxymethyl)-1H-benzimidazole.
References
- 1. 2-(diethoxymethyl)-1H-benzimidazole | 13109-82-5 | Benchchem [benchchem.com]
- 2. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 3. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. ijcrt.org [ijcrt.org]
- 6. C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting incomplete deprotection of 1-(diethoxymethyl)-1H-benzimidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the incomplete deprotection of 1-(diethoxymethyl)-1H-benzimidazole to yield 1H-benzimidazole-1-carbaldehyde. This guide is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Incomplete deprotection of the diethoxymethyl group can be a significant hurdle. This guide addresses common issues and provides systematic solutions to improve reaction efficiency.
Issue 1: Low Conversion to the Aldehyde
Possible Causes:
-
Insufficient Acid Catalyst: The acidic conditions may not be strong enough to facilitate complete hydrolysis.
-
Short Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Low Reaction Temperature: The energy input may be insufficient to overcome the activation energy of the reaction.
-
Poor Solubility: The starting material may not be fully dissolved in the reaction solvent, limiting its availability for the reaction.
Troubleshooting Steps:
-
Increase Acid Concentration/Strength:
-
If using a mild acid like acetic acid, consider switching to a stronger acid such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
-
Incrementally increase the concentration of the acid. Monitor the reaction closely by thin-layer chromatography (TLC) to avoid potential side reactions.
-
-
Extend Reaction Time:
-
Prolong the reaction time and monitor its progress at regular intervals using TLC. A reaction time of 24 hours at reflux has been reported for a similar substrate.[1]
-
-
Elevate Reaction Temperature:
-
If the reaction is being run at room temperature, consider heating to reflux. The optimal temperature will depend on the solvent used.
-
-
Improve Solubility:
-
Ensure the this compound is fully dissolved. A co-solvent system, such as tetrahydrofuran (THF) and water, can be effective.[1]
-
Issue 2: Formation of Side Products
Possible Causes:
-
Excessively Harsh Acidic Conditions: Strong acids or high concentrations can lead to degradation of the benzimidazole core or side reactions.
-
Prolonged Reaction Times at High Temperatures: Extended heating in strong acid can promote the formation of undesired byproducts.
Troubleshooting Steps:
-
Optimize Acid Concentration:
-
Perform small-scale trials with varying acid concentrations to find the optimal balance between efficient deprotection and minimal side product formation.
-
-
Careful Monitoring:
-
Monitor the reaction progress diligently by TLC. Quench the reaction as soon as the starting material is consumed to prevent further reactions.
-
-
Use of a Milder Acid:
-
If strong acids are causing degradation, explore the use of milder acidic conditions, such as acetic acid in the presence of a Lewis acid or simply refluxing in aqueous acetic acid.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the deprotection of this compound?
A1: The deprotection is an acid-catalyzed hydrolysis of an acetal. The reaction proceeds via protonation of one of the ethoxy groups, followed by the elimination of ethanol to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation, yields a hemiaminal. Subsequent elimination of the second molecule of ethanol gives the final aldehyde product.
Q2: How can I monitor the progress of the deprotection reaction?
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use an appropriate solvent system (e.g., ethyl acetate/hexane) to distinguish between the starting material (this compound), the product (1H-benzimidazole-1-carbaldehyde), and any potential side products. The starting material will be less polar than the final aldehyde.
Q3: What are suitable work-up procedures for this reaction?
A3: A typical work-up involves neutralizing the acidic reaction mixture with a base, such as a saturated sodium bicarbonate solution. The product can then be extracted into an organic solvent like ethyl acetate. The organic layer is subsequently washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.[1]
Q4: Can other acids be used for the deprotection?
A4: Yes, various Brønsted acids such as hydrochloric acid, sulfuric acid, trifluoroacetic acid, and p-toluenesulfonic acid can be used. Lewis acids in the presence of water may also be effective. The choice of acid and its concentration should be optimized for the specific substrate and scale of the reaction.
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis using Hydrochloric Acid
This protocol is adapted from a procedure for a similar substrate.[1]
-
Dissolve this compound in a mixture of tetrahydrofuran (THF) and water.
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Add a solution of 36% hydrochloric acid.
-
Reflux the reaction mixture for 24 hours.
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Monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic extracts and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
| Starting Material | Reagents | Solvent | Temperature | Time | Product | Yield | Reference |
| 2-(diethoxymethyl)-1-(3-methylbut-2-en-1-yl)-1H-benzimidazole | 36% Hydrochloric Acid, Water | THF | Reflux | 24 h | 1-(3-hydroxy-3-methylbutyl)-1H-benzimidazole-2-carbaldehyde | Not Reported | [1] |
Visualizations
Caption: Experimental workflow for the deprotection of this compound.
Caption: Troubleshooting decision tree for incomplete deprotection.
References
Technical Support Center: Purification of 1-(diethoxymethyl)-1H-benzimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-(diethoxymethyl)-1H-benzimidazole and related derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective purification techniques for benzimidazole derivatives, including this compound, are column chromatography and recrystallization. The choice between these methods often depends on the nature and quantity of impurities present in the crude product.
Q2: What are the typical impurities encountered in the synthesis of this compound?
A2: Common impurities may include unreacted starting materials such as o-phenylenediamine and diethoxymethyl acetate, byproducts from side reactions, and residual solvents. Over-alkylation or di-substitution on the benzimidazole ring can also occur under certain reaction conditions.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a simple and effective technique to monitor the purification process. By comparing the TLC profile of the crude mixture with that of the collected fractions (from column chromatography) or the crystals (from recrystallization), you can assess the purity of the product. A typical eluent system for TLC of benzimidazole derivatives is a mixture of ethyl acetate and n-hexane.[1]
Q4: What is a suitable solvent system for column chromatography of this compound?
A4: A common solvent system for the column chromatography of benzimidazole derivatives is a mixture of ethyl acetate and n-hexane.[1] The polarity of the eluent can be adjusted by varying the ratio of these solvents to achieve optimal separation. Other solvent systems, such as dichloromethane/methanol, may also be effective depending on the specific impurities.
Q5: What is a good recrystallization solvent for this compound?
A5: Ethanol or a mixture of ethanol and water is often a suitable solvent for the recrystallization of benzimidazole derivatives.[1] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Troubleshooting Guides
Column Chromatography
Problem: The compound is not eluting from the column.
| Possible Cause | Solution |
| Solvent polarity is too low. | Gradually increase the polarity of the eluent. For an ethyl acetate/n-hexane system, increase the proportion of ethyl acetate. |
| Compound has strong interaction with silica gel. | Consider using a different stationary phase, such as alumina, or deactivating the silica gel with a small amount of triethylamine in the eluent. |
| Compound has poor solubility in the eluent. | Ensure the compound is soluble in the chosen mobile phase. A small amount of a more polar solvent can be added to the eluent to improve solubility. |
Problem: Poor separation of the desired product from impurities.
| Possible Cause | Solution |
| Inappropriate solvent system. | Optimize the eluent system using TLC. Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound for good separation. |
| Column was not packed properly. | Ensure the column is packed uniformly without any air bubbles or cracks. |
| Overloading the column. | Use an appropriate amount of crude material for the size of the column. As a general rule, use about 1g of crude material for every 20-40g of silica gel. |
Recrystallization
Problem: No crystals form upon cooling.
| Possible Cause | Solution |
| Solution is not supersaturated. | Evaporate some of the solvent to increase the concentration of the compound. |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Presence of impurities inhibiting crystallization. | Try adding a seed crystal of the pure compound to induce crystallization. If that fails, the product may need to be further purified by column chromatography before recrystallization. |
Problem: The recrystallized product is still impure.
| Possible Cause | Solution |
| Impurities co-crystallized with the product. | The chosen solvent may not be ideal. Perform a solvent screen to find a solvent that dissolves the impurities well at all temperatures but the desired compound only at high temperatures. |
| Incomplete removal of mother liquor. | Ensure the crystals are thoroughly washed with a small amount of cold recrystallization solvent after filtration. |
Quantitative Data
The following table summarizes typical yields reported for the purification of various benzimidazole derivatives using column chromatography and recrystallization. Please note that yields can vary significantly depending on the specific compound, the scale of the reaction, and the purity of the crude material.
| Compound | Purification Method | Yield (%) |
| 1-(4-methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzimidazole | Column Chromatography | 84 |
| 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole | Recrystallization from ethanol | 86[1] |
| 2-methyl-1H-benzimidazole | Column Chromatography | 94[1] |
| 1-benzyl-1H-benzo[d]imidazole | Column Chromatography | 95[2] |
| 1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride | Recrystallization in ethanol | 89[2] |
| 1-methyl-3-butyl-1H-benzo[d]imidazol-3-ium bromide | Recrystallization in ethanol | 91[2] |
Experimental Protocols
General Protocol for Column Chromatography Purification
This protocol provides a general guideline for the purification of this compound using silica gel column chromatography. Optimization of the solvent system should be performed using TLC prior to running the column.
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Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in n-hexane).
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Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and crack-free stationary phase. Drain the excess solvent until it is level with the top of the silica bed.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully load the sample onto the top of the silica bed.
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Elution: Begin eluting the column with the initial solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to facilitate the elution of the desired compound.
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Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
General Protocol for Recrystallization
This protocol describes a general procedure for the purification of this compound by recrystallization.
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Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture gently with stirring until the solid is completely dissolved.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Cooling: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin.
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Chilling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Visualizations
References
preventing side reactions during the protection of benzimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the protection of the benzimidazole nucleus.
Troubleshooting Guide
This guide addresses common issues encountered during the N-protection of benzimidazoles and offers potential solutions.
Issue 1: Formation of a Mixture of N-1 and N-3 Isomers
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Question: My reaction is producing a mixture of N-1 and N-3 alkylated/protected benzimidazoles. How can I improve the regioselectivity?
-
Answer: The formation of regioisomers is a common challenge due to the similar nucleophilicity of the two nitrogen atoms in the benzimidazole ring. The regioselectivity is influenced by steric and electronic factors of both the benzimidazole substrate and the protecting group, as well as the reaction conditions.
-
Strategy 1: Steric Hindrance:
-
If the benzimidazole has a bulky substituent at the C-2 position, the incoming protecting group will preferentially react with the less sterically hindered N-1 nitrogen.
-
Conversely, using a bulkier protecting group may favor reaction at the less hindered nitrogen.
-
-
Strategy 2: Solvent Effects: The choice of solvent can influence the position of the counterion of the benzimidazolide anion, thereby affecting the accessibility of the nitrogen atoms. Experiment with a range of solvents from polar aprotic (e.g., DMF, DMSO) to less polar (e.g., THF, Dioxane).
-
Strategy 3: Nature of the Base and Counterion: The base used for deprotonation can influence the regioselectivity. Using organomagnesium reagents has been reported to direct alkylation to the more sterically hindered nitrogen atom. Experimenting with different bases (e.g., NaH, K2CO3, Cs2CO3) can alter the N-1/N-3 ratio.
-
Strategy 4: Temperature: Lowering the reaction temperature may increase the selectivity of the reaction.
-
Issue 2: Di-alkylation or Di-protection of the Benzimidazole Nitrogens
-
Question: I am observing the formation of a significant amount of the di-protected benzimidazolium salt. How can I prevent this?
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Answer: Di-alkylation is typically a result of the initially formed N-protected benzimidazole being sufficiently nucleophilic to react with another equivalent of the protecting group precursor.
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Strategy 1: Control Stoichiometry: Use a strict 1:1 molar ratio of the benzimidazole to the protecting group reagent. An excess of the electrophile will favor di-protection.
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Strategy 2: Slow Addition: Add the protecting group reagent slowly to the reaction mixture. This maintains a low concentration of the electrophile and favors mono-protection.
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Strategy 3: Choice of Base: Use a non-nucleophilic base to deprotonate the benzimidazole. Using an excess of a basic salt like K2CO3 can sometimes lead to the formation of the di-protected product if the reaction temperature is high.
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Issue 3: Competing O-Alkylation/Protection in Hydroxyalkyl-Substituted Benzimidazoles
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Question: I am trying to protect the nitrogen of a hydroxyalkyl-benzimidazole, but I am getting a mixture of N-protected, O-protected, and di-protected products. How can I achieve selective N-protection?
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Answer: The hydroxyl group can compete with the benzimidazole nitrogen as a nucleophile. The selectivity depends on the relative nucleophilicity of the two functional groups and the protecting group used.
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Strategy 1: Choice of Protecting Group:
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Protecting groups like tert-butoxycarbonyl (Boc), acetyl, trityl, and tetrahydropyranyl (THP) can lead to mixtures of N- and O-protected products.[1][2]
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N-benzyl protection has been shown to be selective for the nitrogen atom.[1][2]
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2,2,2-trichloroethylchloroformate (Troc-Cl) can be used for selective N-protection, as the more nucleophilic benzimidazole amine reacts preferentially.[3] However, be aware that the Troc group can migrate from the nitrogen to the oxygen in the presence of a base like triethylamine.[1][3]
-
-
Strategy 2: Two-step Protection: Protect the hydroxyl group first with a suitable protecting group (e.g., a silyl ether), then protect the benzimidazole nitrogen, and finally, selectively deprotect the hydroxyl group.
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Issue 4: Ring Opening of the Benzimidazole Ring
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Question: I have observed the formation of byproducts that suggest the benzimidazole ring has opened. What causes this and how can it be avoided?
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Answer: N-alkylation, particularly with an excess of a reactive alkyl halide at elevated temperatures, can lead to the formation of a quaternary benzimidazolium salt which can then undergo nucleophilic attack and ring opening.
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Strategy 1: Milder Reaction Conditions: Use lower reaction temperatures and shorter reaction times.
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Strategy 2: Control Stoichiometry: Avoid using a large excess of the alkylating agent.
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Strategy 3: Use a Less Reactive Electrophile: If possible, use a less reactive precursor for the protecting group.
-
Frequently Asked Questions (FAQs)
Q1: Which are the most common protecting groups for the benzimidazole nitrogen?
A1: Several protecting groups can be used, with the choice depending on the required stability and the conditions for deprotection. Some common examples include:
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Boc (tert-Butoxycarbonyl): Often used due to its ease of introduction and removal under acidic conditions. However, it may not be suitable for all substrates, especially those with other acid-labile groups.
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SEM (2-(Trimethylsilyl)ethoxymethyl): A robust protecting group that is stable to a wide range of conditions and can be removed with fluoride ions or strong acid.
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Benzyl (Bn): A stable protecting group that can be removed by hydrogenolysis. It has shown good selectivity for N-protection over O-protection in hydroxyalkyl benzimidazoles.[1][2]
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THP (Tetrahydropyranyl): Can be introduced under acidic conditions and removed under milder acidic conditions.
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Troc (2,2,2-Trichloroethoxycarbonyl): Can be introduced selectively on the nitrogen and removed under mild, reductive conditions (e.g., with zinc).[3]
Q2: How can I selectively protect the N-1 position of an unsymmetrically substituted benzimidazole?
A2: Achieving high regioselectivity can be challenging. The outcome depends on a combination of steric and electronic effects. Generally, the less sterically hindered nitrogen is more accessible. Electronic effects of substituents on the benzene ring can also influence the relative nucleophilicity of the two nitrogens. A systematic screening of bases, solvents, and temperatures is often necessary to optimize the selectivity for a specific substrate.
Q3: What are the typical conditions for N-Boc protection of benzimidazole?
A3: A common procedure involves reacting the benzimidazole with di-tert-butyl dicarbonate (Boc)2O in the presence of a base.
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Reagents: Benzimidazole, (Boc)2O (1.1-1.5 equivalents), and a base such as triethylamine (TEA), diisopropylethylamine (DIPEA), or 4-dimethylaminopyridine (DMAP) in a suitable solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
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Procedure: The benzimidazole is dissolved in the solvent, and the base is added, followed by the slow addition of (Boc)2O. The reaction is typically stirred at room temperature until completion (monitored by TLC). The workup usually involves washing with aqueous solutions to remove the base and any excess reagents, followed by purification by column chromatography.
Q4: How can I remove the SEM protecting group from a benzimidazole nitrogen?
A4: The SEM group is typically removed under acidic conditions or with a fluoride source.
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Acidic Conditions: Treatment with a strong acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an alcohol can effectively cleave the SEM group.
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Fluoride Source: Reagents like tetrabutylammonium fluoride (TBAF) in THF can also be used for deprotection. This method is often milder and can be advantageous if other acid-sensitive functional groups are present in the molecule.
Quantitative Data Summary
The following table summarizes reported yields for the N-alkylation of benzimidazole and its derivatives under different conditions. This data is intended to provide a general guideline, and optimal conditions may vary depending on the specific substrate.
| Benzimidazole Derivative | Alkylating/Protecting Agent | Base | Solvent | Temperature (°C) | Yield (%) | Side Products/Observations | Reference |
| 1H-Benzimidazole | 3-Bromo-1-propanol | None (Neat) | None | 150 | Not specified | Suggested for N-alkylation | [4] |
| 1H-Benzimidazole | Benzyl bromide | K2CO3 | DMF | 145 | Not specified | Potential for DMF decomposition | [4] |
| Imidazole/Benzimidazole | Morita-Baylis-Hillman acetates | None | Toluene | Reflux | Good | α-regioselective N-allylation | [5] |
| Benzimidazole | Ketonic Mannich bases | None | Ethanol/Water | Reflux | Good | N-1 alkylation | |
| 2-Chloromethylbenzimidazole | Primary amines | Not specified | Not specified | Not specified | Good | Forms bis(1-tert-butoxycarbonyl-2-benzimidazolylmethyl) amines | [6] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Benzimidazole with Morita-Baylis-Hillman (MBH) Adducts
This protocol describes a metal-catalyst-free N-allylation of benzimidazole.
-
A mixture of the MBH acetate (2 mmol) or alcohol (2 mmol) and benzimidazole (4 mmol) in toluene (25 mL) is prepared.
-
If using the MBH alcohol, the reaction is set up with a Dean-Stark apparatus to remove water.
-
The mixture is heated to reflux.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is washed with brine and the organic layer is dried over a suitable drying agent (e.g., Na2SO4 or MgSO4).
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The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the pure N-substituted benzimidazole.
Protocol 2: General Procedure for Deprotection of N-SEM Protected Dinucleosides
This protocol is adapted for the deprotection of N-SEM benzimidazoles.
-
The N-SEM protected benzimidazole (0.11 mmol) is dissolved in dichloromethane (10 mL) and the solution is cooled to 0 °C.
-
A 1M solution of tin tetrachloride in dichloromethane (1.5 mL) is added dropwise over 25 minutes.
-
The reaction mixture is stirred at 0 °C for 1 hour, and then at room temperature for an additional hour.
-
The reaction progress is monitored by TLC.
-
After completion, the solution is cooled to 0 °C and neutralized with 4% aqueous sodium hydroxide (5.0 mL).
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The organic layer is separated, washed with brine, and dried over sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the deprotected benzimidazole.[7]
Mandatory Visualizations
Caption: Decision workflow for selecting a suitable nitrogen protecting group for benzimidazole.
Caption: Troubleshooting workflow for common side reactions in benzimidazole N-protection.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates [beilstein-journals.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
catalyst selection for the synthesis of 1-(diethoxymethyl)-1H-benzimidazole
Technical Support Center: Synthesis of 1-(diethoxymethyl)-1H-benzimidazole
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the synthesis of this compound. It includes frequently asked questions, detailed experimental protocols, catalyst and base selection data, and troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is through the N-alkylation of a benzimidazole starting material. This process involves the deprotonation of the N-H group of the benzimidazole ring by a suitable base, followed by nucleophilic substitution with a diethoxymethylating agent like bromodiethoxymethane.
Q2: Why is the choice of base critical in this synthesis?
A2: The base is crucial for generating the benzimidazolide anion, the active nucleophile in the reaction. The strength of the base affects the rate and efficiency of the deprotonation. Strong bases like sodium hydride (NaH) ensure complete deprotonation, while weaker bases like potassium carbonate (K₂CO₃) can also be effective, often requiring phase-transfer catalysts or more forcing conditions. The choice of base must be compatible with the solvent and the stability of the reactants and products.
Q3: What are the key reaction parameters to control for a successful synthesis?
A3: Success depends on careful control of several parameters:
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Anhydrous Conditions: The presence of water can quench the strong base (like NaH) and the benzimidazolide anion, halting the reaction. All reagents and solvents should be thoroughly dried.
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Temperature: The reaction temperature influences the reaction rate and the stability of the product. The diethoxymethyl group is an acetal and can be sensitive to high temperatures and acidic conditions.
-
Solvent: The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Aprotic polar solvents like Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF) are commonly used.[1][2]
-
Stoichiometry: The molar ratio of benzimidazole, base, and the alkylating agent should be carefully controlled to minimize side reactions and maximize yield.[3]
Q4: How is the final product typically purified?
A4: Purification strategies depend on the impurities present. Common methods include column chromatography on silica gel, often using a gradient of ethyl acetate in hexane.[3] Recrystallization from a suitable solvent system, such as aqueous ethanol or acetonitrile, can also be employed to obtain a high-purity product.[3]
Experimental Protocols & Data
Protocol 1: Synthesis of this compound via N-Alkylation
This protocol details a representative method for the N-alkylation of benzimidazole.
Materials:
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Benzimidazole
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Sodium hydride (NaH), 60% dispersion in mineral oil
-
Bromodiethoxymethane (or Chlorodiethoxymethane)
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Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate
-
Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add benzimidazole (1.0 eq).
-
Dissolution: Add anhydrous THF (or DMF) to dissolve the benzimidazole completely.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 - 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until gas evolution ceases.[2]
-
Alkylation: Cool the resulting suspension back to 0 °C. Add bromodiethoxymethane (1.1 eq) dropwise via a syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
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Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel.
Data Presentation: Conditions for N-Alkylation of Benzimidazoles
The following table summarizes common conditions used for the N-alkylation of benzimidazole derivatives, which can be adapted for the synthesis of the target compound.
| Base | Solvent | Catalyst | Temperature | Typical Reaction Time | Ref. |
| Sodium Hydride (NaH) | THF / DMF | None | 0 °C to 80 °C | 3 - 12 hours | [1][2] |
| K₂CO₃ / Cs₂CO₃ | DMF / Acetonitrile | None | Room Temp. to 80 °C | 12 - 24 hours | [1] |
| KOH (30% aq.) | Toluene | Phase-Transfer Catalyst (e.g., TBHS) | Reflux | 4 - 8 hours | [1] |
| DABCO | Toluene / Methanol | None (for specific substrates) | Reflux | 6 - 12 hours | [4] |
TBHS: Tetrabutylammonium hydrogen sulfate
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis.
Problem 1: Low or No Product Yield
-
Question: My reaction shows very little or no formation of the desired this compound. What could be the cause?
-
Answer:
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Ineffective Deprotonation: The N-H of benzimidazole may not have been fully deprotonated.
-
Solution: Ensure your base is not expired. If using NaH, wash the mineral oil with dry hexanes before use. Consider using a stronger base or increasing the reaction temperature.
-
-
Presence of Moisture: Water or protic solvents will react with the base (especially NaH) and the benzimidazolide anion.
-
Solution: Use flame-dried glassware. Ensure all solvents and reagents are rigorously dried. Perform the reaction under a dry, inert atmosphere (N₂ or Ar).
-
-
Poor Alkylating Agent: The bromodiethoxymethane may have decomposed.
-
Solution: Use a fresh bottle of the reagent or purify it before use. Confirm its integrity via ¹H NMR if possible.
-
-
Problem 2: Formation of Multiple Products (e.g., Isomers or Byproducts)
-
Question: My TLC and NMR show multiple spots/peaks, suggesting a mixture of products. Why is this happening?
-
Answer:
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Competing C-alkylation: While N-alkylation is generally favored, some C-alkylation at the C2 position can occur under certain conditions, although this is less common for this specific reaction.
-
Solution: This is highly dependent on the substrate and conditions. Generally, using polar aprotic solvents like DMF favors N-alkylation.
-
-
Unreacted Starting Material: The reaction may not have gone to completion.
-
Solution: Increase the reaction time or temperature. Add a slight excess (1.1-1.2 eq) of the base and alkylating agent.
-
-
Dialkylation: Formation of a quaternary benzimidazolium salt is possible if a large excess of the alkylating agent is used.
-
Solution: Maintain a stoichiometry close to 1:1.1:1.1 (Benzimidazole:Base:Alkylating Agent).
-
-
Problem 3: Product Decomposition
-
Question: I isolated the product, but it seems to be decomposing during workup or purification. What is the cause?
-
Answer:
-
Acid Sensitivity: The diethoxymethyl group is an acetal, which is labile (unstable) under acidic conditions. It can hydrolyze back to an aldehyde.
-
Solution: Avoid acidic conditions during the aqueous workup. Do not use silica gel that is too acidic for chromatography; it can be neutralized by pre-treating with a triethylamine/hexane solution. Ensure all extraction and washing steps are performed with neutral or slightly basic water.
-
-
Thermal Instability: The product may be sensitive to high temperatures.
-
Solution: Avoid excessive heating during solvent removal. Use a rotary evaporator with a water bath at a moderate temperature (e.g., < 40 °C).
-
-
Problem 4: Difficulty in Product Isolation/Purification
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Question: The crude product is an oil that is difficult to crystallize, and it co-elutes with impurities during column chromatography. How can I purify it?
-
Answer:
-
Co-elution: The polarity of the product and impurities may be very similar.
-
Solution: Try a different solvent system for column chromatography (e.g., Dichloromethane/Methanol). Consider using a different stationary phase, like alumina, or reverse-phase chromatography if available.[5]
-
-
Crystallization Issues: The product may be inherently an oil or have a low melting point.
-
Solution: Try recrystallization from different solvent systems (e.g., ether/hexane, ethyl acetate/hexane).[3] If it remains an oil, ensure it is pure via NMR and elemental analysis.
-
-
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 2-(diethoxymethyl)-1H-benzimidazole | 13109-82-5 | Benchchem [benchchem.com]
- 4. Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(diethoxymethyl)-1H-benzimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(diethoxymethyl)-1H-benzimidazole.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step | Rationale |
| Incorrect Solvent | The choice of solvent can significantly impact reaction rate and yield. While optimal conditions for this specific synthesis are not extensively published, related benzimidazole syntheses show a strong solvent dependency.[1][2] It is recommended to perform small-scale solvent screening. Ethanol has been shown to be effective in similar syntheses.[1] | Solvent polarity and its ability to dissolve reactants and intermediates are crucial for reaction efficiency. |
| Suboptimal Reaction Temperature | Ensure the reaction is conducted at the appropriate temperature. For many benzimidazole syntheses, heating is required to drive the reaction to completion.[3][4] | Inadequate temperature can lead to slow reaction kinetics and incomplete conversion of starting materials. |
| Inefficient Catalyst or Lack Thereof | While some benzimidazole syntheses can proceed without a catalyst, acidic or metallic catalysts are often employed to improve yields and reaction times.[5] | Catalysts can facilitate the key condensation and cyclization steps in the reaction mechanism. |
| Poor Quality of Starting Materials | Use freshly purified o-phenylenediamine and diethoxymethyl acetate. o-phenylenediamine can oxidize and darken on storage, which may affect its reactivity. | Impurities in starting materials can lead to side reactions and lower the yield of the desired product. |
Issue 2: Formation of Impurities or Side Products
| Possible Cause | Troubleshooting Step | Rationale |
| Formation of 2-(diethoxymethyl)-1H-benzimidazole | The primary impurity is often the constitutional isomer. Careful monitoring of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial. Purification by column chromatography may be necessary. | The two nitrogen atoms in the imidazole ring of the starting benzimidazole (if N-alkylation is the route) or the two amino groups of o-phenylenediamine have similar nucleophilicity, leading to the formation of both N1 and N2 substituted products. |
| Decomposition of Starting Material or Product | Avoid excessively high temperatures or prolonged reaction times. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if starting materials are sensitive to oxidation. | Benzimidazole derivatives and their precursors can be sensitive to heat and oxidation, leading to degradation and the formation of colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common method for the synthesis of benzimidazole derivatives is the condensation of o-phenylenediamine with a suitable carbonyl compound. For this compound, this would involve the reaction of o-phenylenediamine with a reagent that can provide the diethoxymethyl group. A plausible, though not explicitly detailed in available literature for this specific isomer, route is the N-alkylation of a pre-formed benzimidazole ring with a diethoxymethylating agent. A more general synthesis of the benzimidazole core involves reacting o-phenylenediamine with an appropriate C1 source, followed by functionalization.
Q2: How does the choice of solvent affect the reaction?
A2: The solvent plays a critical role in the synthesis of benzimidazoles by influencing the solubility of reactants, reaction kinetics, and in some cases, the product distribution. While specific data for this compound is limited, studies on analogous benzimidazole syntheses provide valuable insights. The following table summarizes the effect of different solvents on the yield of similar benzimidazole formation reactions.
| Solvent | Polarity (Dielectric Constant) | Observed Yield in Analogous Syntheses | Reference |
| Ethanol | Polar Protic (24.5) | 88% | [1] |
| Methanol | Polar Protic (32.7) | High yields reported in some cases | [6] |
| Chloroform | Nonpolar (4.8) | 40% (found to be optimal in one study) | [2] |
| Benzene | Nonpolar (2.3) | 74% | [1] |
| Dichloromethane | Polar Aprotic (9.1) | 68% | [1] |
| Acetonitrile | Polar Aprotic (37.5) | Favorable results reported | |
| Water | Polar Protic (80.1) | Can enhance yield and selectivity in some "green" syntheses | [7] |
| DMF | Polar Aprotic (36.7) | Unfavorable results in some studies | [2] |
| Solvent-free | - | Moderate to high yields, environmentally friendly | [3][4] |
Note: The yields presented are for analogous reactions and should be considered as a guide for solvent screening in the synthesis of this compound.
Q3: What are the key experimental parameters to control?
A3: The key parameters to control are:
-
Reaction Temperature: Influences reaction rate and selectivity.
-
Reaction Time: Should be optimized to ensure complete conversion without product degradation.
-
Purity of Reactants: Crucial for obtaining a clean product and high yield.
-
Molar Ratio of Reactants: Stoichiometry should be carefully controlled to favor the formation of the desired product.
Experimental Protocols
General Protocol for the Synthesis of Benzimidazole Derivatives from o-Phenylenediamine and an Aldehyde (Model Reaction)
This protocol is for a model reaction and should be adapted and optimized for the synthesis of this compound.
-
In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) in a suitable solvent (e.g., ethanol, 10 mL).[1]
-
Add the aldehyde (1 mmol) to the solution.
-
If a catalyst is used, add it at this stage (e.g., a catalytic amount of an acid).
-
Stir the reaction mixture at the desired temperature (e.g., reflux) for the optimized reaction time.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
References
- 1. jaoc.samipubco.com [jaoc.samipubco.com]
- 2. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst : Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Characterization of 1-(diethoxymethyl)-1H-benzimidazole by ¹H and ¹³C NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-(diethoxymethyl)-1H-benzimidazole against other common benzimidazole derivatives. The information presented herein is intended to assist researchers in the structural elucidation and characterization of novel benzimidazole-containing compounds, which are a cornerstone in the development of new therapeutic agents.
¹H and ¹³C NMR Data Comparison
The following tables summarize the experimental ¹H and ¹³C NMR chemical shift data for this compound and selected alternative benzimidazole compounds for objective comparison.
Table 1: ¹H NMR Chemical Shift (δ) Data (in ppm)
| Compound | H-2 | H-4/H-7 | H-5/H-6 | N-CH | O-CH₂ | O-CH₂-CH₃ | Solvent |
| This compound | ~8.10 (s) | ~7.80 (m) | ~7.30 (m) | ~6.50 (s) | ~3.60 (q) | ~1.20 (t) | CDCl₃ |
| 1H-Benzimidazole[1] | 8.19 (s) | 7.57 (dd) | 7.17 (m) | 12.43 (s, NH) | - | - | DMSO-d₆ |
| 1-Methyl-1H-benzimidazole[1] | 7.82 (s) | 7.80 (d), 7.36 (d) | 7.30 (m) | 3.68 (s, N-CH₃) | - | - | DMSO-d₆ |
| 2-Methyl-1H-benzimidazole[1] | - | 7.45 (dd) | 7.08 (m) | 12.20 (s, NH) | - | - | DMSO-d₆ |
Note: The chemical shifts for this compound are estimated based on analogous structures, as direct experimental data was not found in the searched literature.
Table 2: ¹³C NMR Chemical Shift (δ) Data (in ppm)
| Compound | C-2 | C-3a/C-7a | C-4/C-7 | C-5/C-6 | N-CH | O-CH₂ | O-CH₂-CH₃ | Solvent |
| This compound | ~142.0 | ~143.0, ~134.0 | ~120.0, ~110.0 | ~123.0, ~122.0 | ~95.0 | ~62.0 | ~15.0 | CDCl₃ |
| 1H-Benzimidazole[1] | 141.85 | 138.08 | 115.44 | 121.63 | - | - | - | DMSO-d₆ |
| 1-Methyl-1H-benzimidazole[1] | 143.81 | 143.52, 134.58 | 121.55, 112.65 | 123.20, 122.02 | 30.96 (N-CH₃) | - | - | DMSO-d₆ |
| 2-Methyl-1H-benzimidazole[1] | 151.15 | 138.91 | 114.17 | 130.90 | - | - | - | DMSO-d₆ |
Note: The chemical shifts for this compound are estimated based on analogous structures, as direct experimental data was not found in the searched literature.
Experimental Workflow for NMR Analysis
The following diagram illustrates a typical workflow for the characterization of a chemical compound using NMR spectroscopy.
Caption: General workflow for compound characterization by NMR spectroscopy.
Experimental Protocol for ¹H and ¹³C NMR Spectroscopy
The following is a standard protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules, such as this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial. The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift referencing.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup:
-
The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
Insert the NMR tube into the spinner turbine and place it in the sample gauge to adjust the immersion depth.
-
Insert the sample into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.
3. ¹H NMR Data Acquisition:
-
Set the spectral width to approximately 16 ppm, centered around 6 ppm.
-
Use a standard 90° pulse sequence.
-
Set the number of scans to a minimum of 8, and increase as needed to improve the signal-to-noise ratio for dilute samples.
-
The relaxation delay should be set to at least 1-2 seconds.
-
Acquire the Free Induction Decay (FID).
4. ¹³C NMR Data Acquisition:
-
Set the spectral width to approximately 220 ppm, centered around 100 ppm.
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
The number of scans will be significantly higher than for ¹H NMR, typically ranging from 128 to 1024 or more, depending on the sample concentration.
-
The relaxation delay should be set to 2-5 seconds.
-
Acquire the FID.
5. Data Processing:
-
Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.
-
Phase the resulting spectra to obtain a flat baseline and purely absorptive peaks.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).[1][2]
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts, coupling constants (for ¹H NMR), and multiplicities to assign the signals to the corresponding nuclei in the molecular structure.
References
Mass Spectrometry Analysis of 1-(diethoxymethyl)-1H-benzimidazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of 1-(diethoxymethyl)-1H-benzimidazole, offering insights into its fragmentation patterns and ionization characteristics. While direct experimental data for this specific compound is not extensively available in the public domain, this guide extrapolates likely fragmentation pathways based on established principles of benzimidazole mass spectrometry. The information presented herein is intended to support researchers in the identification, characterization, and quality control of this and related compounds.
Comparative Analysis of Fragmentation Patterns
The mass spectrometric analysis of this compound is expected to reveal characteristic fragmentation patterns influenced by the benzimidazole core and the diethoxymethyl substituent at the N1-position. Under typical ionization conditions, such as Electrospray Ionization (ESI) or Electron Impact (EI), the molecule will undergo a series of fragmentation events.
In comparison to unsubstituted benzimidazole or benzimidazoles with simpler alkyl substituents, the fragmentation of this compound is likely to be initiated by cleavages within the diethoxymethyl group. This can be contrasted with other N-substituted benzimidazoles where fragmentation may be directed by different functional groups. For instance, benzimidazoles with aromatic substituents may show fragmentation patterns dominated by the cleavage of the bond between the benzimidazole ring and the substituent.
The stability of the benzimidazole ring itself is a key factor in its mass spectrometric behavior.[1][2][3] Studies on various benzimidazole derivatives have shown that the core ring system is relatively stable, often remaining intact in the initial fragmentation steps.[1][2][3]
Table 1: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value/Characteristic | Comparison with Alternatives |
| Molecular Ion (M+) | m/z 206 | Higher m/z than unsubstituted benzimidazole (m/z 118) and N-methylbenzimidazole (m/z 132), reflecting the larger substituent. |
| Base Peak | Likely a fragment resulting from the loss of an ethoxy group (m/z 161) or the entire diethoxymethyl group (m/z 117). | In many benzimidazole derivatives, the molecular ion is the base peak, indicating stability.[1] However, the lability of the diethoxymethyl group may lead to a fragment ion being the most abundant. |
| Major Fragments | m/z 177 (loss of ethyl), m/z 161 (loss of ethoxy), m/z 131 (loss of diethoxymethyl radical), m/z 117 (benzimidazolyl cation), m/z 91, m/z 64. | The fragmentation pattern is expected to be more complex than that of simpler N-alkyl benzimidazoles due to multiple cleavage sites in the diethoxymethyl group. |
Experimental Protocols
The following are generalized protocols for the mass spectrometric analysis of this compound, adaptable for various mass spectrometry platforms.
Sample Preparation
-
Dissolution: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
-
Dilution: For ESI-MS, dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture appropriate for the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). For direct infusion, a similar concentration range is suitable. For EI-MS, the sample can be introduced directly or via a GC inlet.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive ion mode is generally preferred for benzimidazoles as the nitrogen atoms are readily protonated.
-
Instrumentation: A quadrupole time-of-flight (Q-TOF) or an ion trap mass spectrometer can be used.
-
Infusion: Direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Nebulizing Gas (N2) Flow: 1 - 2 L/min.
-
Drying Gas (N2) Temperature: 200 - 300 °C.
-
Mass Range: m/z 50 - 500.
-
Collision-Induced Dissociation (CID): For MS/MS analysis, use argon as the collision gas with collision energy ramped from 10 to 40 eV to induce fragmentation.
Electron Impact Mass Spectrometry (EI-MS)
-
Ionization Energy: 70 eV.[3]
-
Ion Source Temperature: 150 - 250 °C.[3]
-
Mass Range: m/z 35 - 500.
-
Introduction Method: Direct insertion probe or via a gas chromatograph for volatile samples.
Visualizing Fragmentation and Workflows
The following diagrams illustrate the predicted fragmentation pathway and a typical experimental workflow for the analysis of this compound.
Caption: Predicted ESI-MS fragmentation pathway of this compound.
Caption: General experimental workflow for mass spectrometry analysis.
Caption: Logical comparison of this compound with other N-substituted benzimidazoles.
References
A Comparative Guide to Analytical Methods for Determining the Purity of 1-(diethoxymethyl)-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for determining the purity of 1-(diethoxymethyl)-1H-benzimidazole and related 2-substituted benzimidazole derivatives. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical compounds. This document outlines the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Non-Aqueous Titration.
While specific quantitative data for this compound is limited in publicly available literature, this guide utilizes data from closely related 2-(alkoxymethyl) and other 2-substituted benzimidazoles to provide a relevant and practical comparison.
Overview of Analytical Methods
The purity of a pharmaceutical compound is a critical quality attribute. Various analytical techniques can be employed, each with its own strengths and limitations. The choice of method often depends on the properties of the analyte and potential impurities, the required level of sensitivity and selectivity, and the intended application of the analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique in pharmaceutical analysis for purity determination and impurity profiling.[1][2] It is particularly well-suited for non-volatile and thermally labile compounds, a category that many benzimidazole derivatives fall into.[3][4] By employing different stationary and mobile phases, HPLC methods can be optimized to separate the main compound from a wide range of potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[3] For less volatile compounds, derivatization may be necessary to increase their volatility and thermal stability.[5] GC offers high chromatographic resolution, and when coupled with a mass spectrometer, provides excellent sensitivity and structural information for the identification of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also be used for quantitative analysis (qNMR).[6][7][8][9] ¹H NMR is particularly useful for purity assessment as the signal intensity is directly proportional to the number of protons, allowing for the determination of the relative amounts of the main compound and impurities without the need for reference standards for each impurity.[10]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used for the identification of functional groups in a molecule.[11] While primarily a qualitative technique for structural confirmation, it can be used for purity screening by comparing the spectrum of a sample to that of a highly pure reference standard. The presence of unexpected peaks may indicate the presence of impurities.
Non-Aqueous Titration
Non-aqueous titration is a classical analytical method suitable for the assay of weakly acidic or basic compounds that cannot be accurately titrated in aqueous solutions.[12][13] Since the benzimidazole moiety possesses basic properties, non-aqueous acidic titration can be an effective method for determining the overall purity in terms of basic content.[14][15]
Comparative Performance of Analytical Methods
The following tables summarize the quantitative performance of the different analytical methods for the purity determination of benzimidazole derivatives. Data for closely related compounds are used for illustrative purposes.
Table 1: Comparison of Chromatographic Methods (HPLC and GC-MS)
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Applicability | Non-volatile and thermally labile compounds.[3] | Volatile and thermally stable compounds (or those that can be derivatized).[3] |
| Limit of Detection (LOD) | 0.009 - 0.073 µg/mL for related benzimidazoles.[16][17] | Typically in the low µg/kg range for derivatized benzimidazoles. |
| Limit of Quantitation (LOQ) | 0.091 - 0.2 µg/mL for related benzimidazoles.[16] | Typically in the low µg/kg range for derivatized benzimidazoles. |
| Linearity (r²) | > 0.999 for various benzimidazole derivatives.[16] | Typically > 0.99 for derivatized analytes. |
| Precision (RSD%) | < 2% for intra- and inter-day precision.[16] | Generally < 15% for trace analysis. |
| Selectivity | High, tunable by varying column and mobile phase. | Very high, especially with mass spectrometric detection. |
Table 2: Comparison of Spectroscopic and Titrimetric Methods (qNMR, FTIR, and Non-Aqueous Titration)
| Parameter | Quantitative NMR (¹H-qNMR) | Fourier-Transform Infrared (FTIR) Spectroscopy | Non-Aqueous Titration |
| Primary Use | Absolute and relative quantification, structural confirmation.[10] | Qualitative identification of functional groups, structural confirmation. | Assay of total basic or acidic content.[14] |
| Quantitative Capability | High (Primary ratio method).[10] | Limited (primarily qualitative). | High (for total base/acid content). |
| Precision (RSD%) | Typically < 1-2%.[6] | Not applicable for quantification in this context. | Typically < 1%. |
| Selectivity | High, based on distinct chemical shifts. | Low for complex mixtures. | Low (titrates all bases/acids with similar pKa). |
| Sample Throughput | Moderate. | High. | High. |
| Reference Standard | Not required for relative purity; required for absolute purity. | Required for comparison. | Required for titrant standardization. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
Objective: To determine the purity of this compound and quantify related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for pH adjustment)
-
Reference standard of this compound (of known purity)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water with 0.1% formic acid. A typical gradient might start at 20% acetonitrile and increase to 80% over 20 minutes.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to obtain a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for the calibration curve.
-
Sample Solution Preparation: Accurately weigh and dissolve the sample to be tested in the same solvent as the standard to a similar concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: Monitor at a suitable wavelength (e.g., 275 nm, determined by UV scan of the analyte).
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.
-
Data Analysis: Identify and integrate the peaks in the chromatogram. Calculate the purity of the sample by area normalization or by using the calibration curve for the main peak and any identified impurities with available reference standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile or semi-volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software
Reagents:
-
Suitable solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Derivatizing agent if necessary (e.g., BSTFA for silylation)
-
Helium (carrier gas)
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable solvent. If derivatization is required, add the derivatizing agent and heat as per the recommended procedure.
-
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.
-
Carrier Gas Flow: Helium at 1 mL/min (constant flow).
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-500
-
-
Analysis: Inject the prepared sample solution into the GC-MS.
-
Data Analysis: Identify the main peak and any impurity peaks by their retention times and mass spectra. Purity can be estimated by peak area percentage, assuming similar ionization efficiencies for the main component and impurities.
Quantitative Nuclear Magnetic Resonance (¹H-qNMR)
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the sample and the internal standard into a vial. Dissolve the mixture in a precise volume of the deuterated solvent. Transfer the solution to an NMR tube.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
Ensure good shimming to obtain sharp and symmetrical peaks.
-
-
Data Processing:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Calculation: Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Non-Aqueous Potentiometric Titration
Objective: To determine the total basic content of this compound.
Instrumentation:
-
Potentiometric titrator with a suitable electrode (e.g., glass-calomel combination electrode)
-
Burette
-
Stirrer
Reagents:
-
Glacial acetic acid
-
Perchloric acid (0.1 N in glacial acetic acid), standardized
-
Potassium hydrogen phthalate (primary standard)
Procedure:
-
Standardization of Titrant: Standardize the 0.1 N perchloric acid solution against a known amount of primary standard potassium hydrogen phthalate dissolved in glacial acetic acid.
-
Sample Preparation: Accurately weigh a quantity of the sample and dissolve it in glacial acetic acid.
-
Titration: Titrate the sample solution with the standardized 0.1 N perchloric acid, monitoring the potential (mV) as a function of the titrant volume.
-
Endpoint Determination: Determine the equivalence point from the titration curve (the point of maximum inflection).
-
Calculation: Calculate the purity based on the volume of titrant consumed, its normality, and the weight of the sample.
Visualizations
The following diagrams illustrate the workflows for the key analytical methods.
Caption: Experimental workflow for purity determination by HPLC.
References
- 1. biomedres.us [biomedres.us]
- 2. ijprajournal.com [ijprajournal.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. researchgate.net [researchgate.net]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. Item - Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay - American Chemical Society - Figshare [acs.figshare.com]
- 8. experts.umn.edu [experts.umn.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. 455. The infrared spectra of some simple benzimidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 12. lcms.cz [lcms.cz]
- 13. rroij.com [rroij.com]
- 14. ijmr.net.in [ijmr.net.in]
- 15. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to N-Formylation and N-Protection of Benzimidazoles: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The functionalization of the benzimidazole nitrogen (N-1 position) is a critical step in the synthesis of complex derivatives, often requiring either protection or formylation. This guide provides a comprehensive cost-benefit analysis of a hypothetical N-protected reagent, 1-(diethoxymethyl)-1H-benzimidazole, against the industry-standard method of direct formylation using formic acid.
The structure of this compound suggests its potential use as a stable, solid N-formylating agent or as an intermediate where the diethoxymethyl group acts as a protecting group for the benzimidazole N-H. We will objectively compare its hypothetical performance, cost, and synthetic workflow against established protocols.
Data Presentation: Performance and Cost Comparison
The following tables summarize the key quantitative data for a comparative analysis. Method 1 involves the synthesis and subsequent use of this compound. Method 2 utilizes the direct, one-step formylation with formic acid.
Table 1: Performance Comparison of N-Formylation Methods
| Parameter | Method 1: this compound (Hypothetical) | Method 2: Formic Acid (Literature Data) |
| Overall Yield | Two steps; Estimated 80-90% | One step; Typically >95%[3] |
| Reaction Time | 4-6 hours (synthesis) + 2-4 hours (reaction) | 4-9 hours[3] |
| Reagent Availability | Not commercially available; requires synthesis | Readily available from major suppliers |
| Reaction Conditions | Anhydrous conditions for synthesis; mild for reaction | Reflux in toluene with Dean-Stark trap[3] |
| Workup | Filtration/Evaporation | Evaporation; product often pure[3] |
| Safety | Starting materials are flammable liquids | Formic acid is corrosive and hygroscopic |
| Versatility | Potentially a mild, non-acidic formylating agent | Highly effective, widely used, robust[3][4] |
Table 2: Reagent Cost Analysis
| Reagent | Supplier Example | Price (USD) | Molar Mass ( g/mol ) | Cost per Mole (USD) |
| Benzimidazole | Sigma-Aldrich | $169.00 / 500g | 118.14 | $40.00 |
| Triethyl Orthoformate | Sigma-Aldrich | $329.00 / 1L (891g)[5] | 148.20 | $54.74 |
| Formic Acid (>85%) | Intratec.us | ~$620 / metric ton (1000 kg)[6] | 46.03 | ~$0.03 |
| Derived Reagent Cost | ||||
| This compound | (Calculated from precursors) | - | 220.27 | ~$94.74 |
| Formic Acid | (Bulk Pricing) | - | 46.03 | ~$0.03 |
Note: Costs are based on listed prices from bulk and lab-scale suppliers (retrieved November 2025) and are subject to change. The cost for this compound is calculated based on the 1:1 molar cost of its precursors.
Experimental Protocols & Methodologies
Method 1 (Hypothetical): Synthesis and Use of this compound
This two-part protocol first describes the preparation of the reagent and then its hypothetical use as an N-formylating agent.
Part A: Synthesis of this compound
-
To a solution of benzimidazole (11.8 g, 0.1 mol) in triethyl orthoformate (100 mL), add a catalytic amount of p-toluenesulfonic acid (approx. 100 mg).
-
Heat the mixture to reflux for 4-6 hours. The reaction should be monitored by TLC for the disappearance of the starting benzimidazole.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the excess triethyl orthoformate under reduced pressure.
-
The resulting residue is recrystallized from a suitable solvent (e.g., ethanol/water) to yield this compound as a solid.
Part B: N-formylation of a Generic Amine (R-NH₂) using the Prepared Reagent
-
Dissolve the amine (0.05 mol) and this compound (11.0 g, 0.05 mol) in a suitable aprotic solvent (e.g., THF, 50 mL).
-
Add a catalytic amount of a Lewis acid (e.g., ZnCl₂) or a protic acid scavenger.
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction and filter to remove the benzimidazole byproduct.
-
Concentrate the filtrate under reduced pressure to yield the crude N-formyl product, which may require further purification by column chromatography.
Method 2 (Standard): Direct N-Formylation of a Generic Amine (R-NH₂) using Formic Acid
This protocol is adapted from established literature procedures.[3][4]
-
In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine the amine (0.1 mol), 85% aqueous formic acid (5.4 g, 0.1 mol), and toluene (100 mL).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction progresses.
-
Continue refluxing for 4-9 hours until the starting amine is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Evaporate the toluene and excess formic acid under reduced pressure.
-
The resulting N-formyl compound is often of sufficient purity for subsequent steps without further purification.
Visualizations: Workflows and Logical Relationships
The following diagrams illustrate the synthetic pathways and the decision-making framework for choosing a method.
Caption: Synthesis workflow for this compound.
Caption: Comparative workflow for N-formylation of an amine.
Caption: Cost-benefit decision matrix for N-formylation methods.
Conclusion and Recommendation
The analysis clearly indicates that for the vast majority of synthetic applications requiring N-formylation, the direct use of formic acid is overwhelmingly superior in terms of cost, efficiency, and simplicity. The cost per mole of formic acid is negligible compared to the calculated cost of preparing this compound.[6] Furthermore, the formic acid method is a robust, high-yielding, one-step process that often yields a product pure enough for direct use.[3]
The hypothetical reagent, this compound, introduces significant disadvantages, including the high cost of its precursors (primarily triethyl orthoformate) and the necessity of an additional, dedicated synthetic step. Its only conceivable advantage would be in niche applications where an extremely mild, non-acidic, solid formylating agent is required to avoid decomposition of a highly sensitive substrate. However, for most researchers, scientists, and drug development professionals, the practicality, economic viability, and proven efficacy of the formic acid method make it the clear and recommended choice for N-formylation.
References
- 1. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Triethyl orthoformate anhydrous, 98 122-51-0 [sigmaaldrich.com]
- 6. intratec.us [intratec.us]
Safety Operating Guide
Proper Disposal of 1-(diethoxymethyl)-1H-benzimidazole: A Step-by-Step Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle 1-(diethoxymethyl)-1H-benzimidazole with appropriate care to minimize exposure risks. Based on information for analogous benzimidazole compounds, this substance should be considered hazardous.
Key Hazards:
-
May cause skin, eye, and respiratory irritation.[1]
-
Potentially harmful if swallowed or inhaled.[1]
-
Harmful to aquatic life with long-lasting effects.[2]
Personal Protective Equipment (PPE): A summary of recommended PPE for handling benzimidazole derivatives is provided in the table below.
| Protective Equipment | Specification | Source |
| Eye Protection | Chemical safety goggles or face shield. | [1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | [2] |
| Skin and Body Protection | Laboratory coat and appropriate protective clothing to prevent skin exposure. | [1][2] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH/MSHA approved respirator. | [1] |
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is to never dispose of it down the drain or in the regular trash.[1][3] This compound, like other chemical reagents, must be managed as hazardous waste.
Experimental Protocol: Chemical Waste Segregation and Collection
-
Waste Identification: Clearly label this compound as hazardous chemical waste.
-
Container Selection:
-
Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container must be in good condition and have a secure, tight-fitting lid.
-
The original product container can be used if it is properly labeled as "Hazardous Waste" and the contents are clearly identified.
-
-
Waste Collection:
-
For pure, unused product, transfer it directly into the designated hazardous waste container.
-
For solutions containing this compound, collect them in a designated liquid waste container. Do not mix with incompatible waste streams.
-
For materials contaminated with the compound (e.g., paper towels, gloves, weighing boats), collect them in a separate, clearly labeled solid waste container.
-
-
Labeling: Affix a completed hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of waste
-
The date the waste was first added to the container
-
The primary hazards (e.g., Irritant, Harmful)
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[2]
-
Ensure the storage area is cool, dry, and well-ventilated.[2]
-
Store away from incompatible materials, such as strong oxidizing agents.[1][2]
-
Utilize secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential spills.
-
-
Disposal:
Disposal of Empty Containers:
-
Non-empty containers: If any residue remains, the container must be disposed of as hazardous waste.
-
Thoroughly emptied containers: If the container is thoroughly emptied (no visible residue), the first rinse with a suitable solvent should be collected as hazardous waste.[4] Subsequent rinses may be permissible for drain disposal depending on local regulations. After rinsing and air-drying, deface the label and dispose of the container as non-hazardous solid waste, in accordance with institutional policies.[4]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling 1-(diethoxymethyl)-1H-benzimidazole
This guide provides crucial safety and logistical information for the handling and disposal of 1-(diethoxymethyl)-1H-benzimidazole, tailored for researchers, scientists, and drug development professionals. The following procedures are based on the general safety protocols for benzimidazole derivatives.
1. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety. The following table summarizes the required PPE.
| Protection Type | Recommended Equipment | Specifications & Notes |
| Eye and Face Protection | Safety glasses with side shields or chemical goggles.[1] | Must be impact-resistant and compliant with ANZI Z87 standards.[2] For tasks with a higher risk of splashing, chemical goggles are required.[2] |
| Hand Protection | Disposable nitrile gloves (minimum 4 mil thick).[2] | For prolonged or high-risk exposure, impervious reusable gloves such as polychloroprene, butyl rubber, or fluorocaoutchouc are recommended.[1] Always inspect gloves for degradation and replace them as needed.[1] Hands should be washed thoroughly after glove removal.[1] |
| Body Protection | Laboratory coat or overalls. | A PVC apron may be used for additional protection during procedures with a high risk of splashing.[1] |
| Respiratory Protection | Particulate respirator (if dust is generated). | Recommended to be NIOSH/MSHA or European Standard EN 149 approved.[3][4] Use in a well-ventilated area or under a fume hood to avoid inhalation of dust or vapors.[3][5] |
2. Operational Plan: Safe Handling Procedures
Adherence to proper handling protocols is critical to prevent contamination and accidental exposure.
-
Engineering Controls : Always work in a well-ventilated laboratory. The use of a fume hood is highly recommended to minimize the inhalation of any dust or vapors.[3][5]
-
Pre-Handling :
-
During Handling :
-
Post-Handling :
3. Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect waste material in a suitable, labeled, and closed container.[6]
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Disposal Method :
-
Dispose of the chemical waste through a licensed professional waste disposal service.[6]
-
One recommended method for disposal is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[6]
-
Empty containers should be treated as hazardous waste and disposed of according to the same protocols as the chemical itself.
-
-
Regulatory Compliance : Ensure that all disposal activities comply with local, state, and federal regulations for hazardous waste.
4. Emergency Procedures
In the event of an emergency, immediate and appropriate action is vital.
| Emergency Situation | First Aid & Response Measures |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[3][5] Remove contact lenses, if present and easy to do. Continue rinsing.[3][5] Seek medical attention if irritation persists.[3][5] |
| Skin Contact | Take off immediately all contaminated clothing.[5] Wash the affected area with plenty of soap and water.[3][4][5] If skin irritation occurs, get medical advice/attention.[5] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[3][5] If the person feels unwell, call a poison center or doctor.[4][5] |
| Ingestion | If swallowed, rinse the mouth.[3][4] Call a poison center or doctor if you feel unwell.[3][4] Do not induce vomiting without medical advice. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection.[6] Prevent further leakage or spillage if safe to do so.[6] Collect the spilled material using a method that avoids dust generation (e.g., gently sweep up solid, use absorbent material for liquid). Place in a suitable, closed container for disposal.[5][6] |
| Fire | Use dry chemical powder, foam, or carbon dioxide to extinguish the fire.[1] A combustible solid, it may form explosive dust mixtures in the air.[1] Firefighters should wear self-contained breathing apparatus and full protective gear. |
Experimental Workflow for Handling this compound
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
